2,4,5-Trimethyloxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,5-trimethyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-4-5(2)8-6(3)7-4/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLDBDZSLLGDOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022274 | |
| Record name | 2,4,5-Trimethyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish liquid; Boiled beef aroma | |
| Record name | Trimethyloxazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1544/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
133.00 to 134.00 °C. @ 760.00 mm Hg | |
| Record name | Trimethyloxazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040148 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | Trimethyloxazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1544/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.956-0.964 | |
| Record name | Trimethyloxazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1544/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
20662-84-4 | |
| Record name | Trimethyloxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20662-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trimethyloxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020662844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-Trimethyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-trimethyloxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-TRIMETHYLOXAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B04PF51WXI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trimethyloxazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040148 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,4,5-Trimethyloxazole: Discovery and History
Introduction
2,4,5-Trimethyloxazole is a heterocyclic aromatic organic compound that contributes to the characteristic aromas of a wide variety of cooked foods, including coffee, roasted beef, and cocoa.[1] Its presence is often indicative of thermal processing, arising from the complex cascade of chemical reactions that occur when food is heated. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and natural occurrence of this compound, with a focus on the scientific and research community.
Physicochemical Properties and Identification
This compound is a volatile compound with a nutty, sweet, and green organoleptic profile. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO | |
| Molecular Weight | 111.14 g/mol | |
| CAS Number | 20662-84-4 | |
| Boiling Point | 133-134 °C at 760 mmHg | |
| Density | 0.957 g/mL at 25 °C | |
| Refractive Index | n20/D 1.442 | |
| InChI | InChI=1S/C6H9NO/c1-4-5(2)8-6(3)7-4/h1-3H3 | [2] |
| InChIKey | ZRLDBDZSLLGDOX-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC1=C(OC(=N1)C)C | [2] |
Historical Perspective and Discovery
The history of this compound is intrinsically linked to the development of synthetic methodologies for the oxazole ring system in the early 20th century. While a definitive "discovery" paper for this specific trimethyl-substituted oxazole has not been identified, its synthesis became feasible through the pioneering work on the Robinson-Gabriel and Dakin-West reactions.
The Robinson-Gabriel synthesis, reported independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, provided a versatile method for the formation of oxazoles from α-acylamino ketones.[3][4] The Dakin-West reaction, another key transformation, allows for the conversion of α-amino acids to keto-amides, which can then serve as precursors in the Robinson-Gabriel synthesis.
The identification of this compound as a naturally occurring flavor compound came much later with the advancement of analytical techniques such as gas chromatography-mass spectrometry (GC-MS). Its presence in roasted coffee, cooked meats, and other thermally processed foods is now well-documented.[1]
Chemical Synthesis
The synthesis of this compound is most commonly achieved through a two-step process involving the Dakin-West reaction followed by a Robinson-Gabriel cyclization. A modern and optimized protocol for this synthesis is detailed below.[1]
Experimental Protocol: Synthesis of this compound[1]
Step 1: Dakin-West Reaction to form α-acylaminoketone
-
Reactants:
-
Alanine
-
Acetic anhydride
-
Dimethylamino pyridine (DMAP)
-
Anhydrous sodium acetate
-
-
Procedure:
-
Combine alanine and acetic anhydride in a mole ratio of 1:11.
-
Add dimethylamino pyridine and anhydrous sodium acetate as catalysts. The mole ratio of dimethylamino pyridine to alanine should be 1:10, and the ratio of anhydrous sodium acetate to alanine should be 2.5:1.
-
Heat the reaction mixture to 130 °C for 5 hours.
-
The resulting product is the intermediate α-acylaminoketone.
-
Step 2: Robinson-Gabriel Reaction to form this compound
-
Reactants:
-
α-acylaminoketone (from Step 1)
-
Polyphosphoric acid (PPA)
-
-
Procedure:
-
Mix the α-acylaminoketone with polyphosphoric acid in a 1:4 ratio.
-
Heat the mixture to 150 °C for 2 hours.
-
Purify the resulting this compound by vacuum distillation.
-
This protocol reports a total yield of 30.5%.
-
Natural Occurrence and Formation
This compound is a significant contributor to the flavor profile of many cooked foods. Its formation is primarily attributed to the Maillard reaction and, more specifically, the Strecker degradation of amino acids in the presence of dicarbonyl compounds.
The Strecker degradation involves the reaction of an α-amino acid (such as alanine or cysteine) with a dicarbonyl compound (like 2,3-butanedione), which is formed during the Maillard reaction. This reaction leads to the formation of Strecker aldehydes and α-aminoketones, which can then cyclize to form oxazoles.
Quantitative Occurrence in Foods
The concentration of this compound in food can vary significantly depending on the food matrix, cooking temperature, and time.
| Food Product | Concentration Range | Reference |
| Roasted Coffee | Detected (quantification not specified) | [3] |
| Heated Beef | Detected (quantification not specified) | |
| Cocoa | Detected (quantification not specified) | |
| Cooked Pork | Detected (quantification not specified) | |
| French Fries | Detected (quantification not specified) | |
| Roasted Peanuts | Detected (quantification not specified) |
Analytical Methodologies
The identification and quantification of this compound in food matrices are typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a sample preparation technique such as solid-phase microextraction (SPME).
Experimental Protocol: Determination of this compound in Coffee by SPME-GC-MS
The following is a general protocol based on common practices for the analysis of volatile compounds in coffee.
-
Sample Preparation:
-
Grind roasted coffee beans to a consistent particle size.
-
Weigh a precise amount of the ground coffee (e.g., 2-5 g) into a headspace vial.
-
Add a known amount of an appropriate internal standard.
-
Seal the vial with a septum cap.
-
-
Solid-Phase Microextraction (SPME):
-
Equilibrate the sealed vial at a specific temperature (e.g., 60-80 °C) for a set time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorb the adsorbed compounds from the SPME fiber in the heated injection port of the GC.
-
Separate the volatile compounds on a suitable capillary column (e.g., a polar wax column).
-
Use a temperature program to elute the compounds based on their boiling points and polarities.
-
Detect and identify the compounds using a mass spectrometer operating in electron ionization (EI) mode.
-
Identify this compound by comparing its mass spectrum and retention time to that of an authentic standard.
-
Quantify the concentration of this compound using the internal standard method.
-
Conclusion
This compound is a key flavor compound with a rich history rooted in the foundational principles of organic synthesis. Its discovery in natural products was made possible by modern analytical techniques, which continue to be essential for its characterization and quantification in complex food matrices. Understanding the pathways of its formation and the methods for its synthesis and analysis is crucial for food scientists, flavor chemists, and researchers in related fields. This guide provides a detailed overview to support further investigation and application of this important flavor molecule.
References
- 1. Synthesis of Flavors this compound and 2,5-Dimethyl-4-ethyloxazole [spkx.net.cn]
- 2. This compound | C6H9NO | CID 30215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CCXXXII.—A new synthesis of oxazole derivatives - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Antimicrobial Activity of Azole Derivatives [jstage.jst.go.jp]
An In-depth Technical Guide to the Physical and Chemical Properties of 2,4,5-Trimethyloxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,5-Trimethyloxazole is a heterocyclic organic compound with significance in the flavor and fragrance industry and as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by tabulated quantitative data for easy reference. Detailed experimental protocols for its synthesis and characterization are presented to facilitate its practical application in a laboratory setting. Furthermore, this document includes a visualization of its synthetic pathway, offering a clear and concise representation of the chemical transformations involved in its preparation. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the chemistry and potential applications of this compound.
Physical Properties
This compound is a yellowish liquid with a characteristic boiled beef aroma.[1] A comprehensive summary of its key physical properties is presented in Table 1. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₉NO | [2] |
| Molecular Weight | 111.14 g/mol | [2] |
| Appearance | Light yellow to yellow to orange clear liquid | [2] |
| Boiling Point | 133-134 °C at 760 mmHg | [1][3][4] |
| Density | 0.956 - 0.964 g/mL at 25 °C | [1][5] |
| Refractive Index (n20/D) | 1.438 - 1.446 | [1][5] |
| Solubility | Insoluble in water; Soluble in ethanol | [1] |
| Flash Point | 33 °C (91.4 °F) - closed cup | [4][6] |
| Vapor Density | 3.8 (Air = 1) | [5] |
Chemical Properties and Reactivity
This compound is a stable heterocyclic compound.[2] Its oxazole ring structure, containing both nitrogen and oxygen heteroatoms, imparts it with unique reactivity, making it a valuable intermediate in organic synthesis.[2]
One notable reaction is its regio- and diastereoselective photocycloaddition with aliphatic and aromatic aldehydes, which yields erythro α-amino, β-hydroxy methyl ketones.[3] This reactivity highlights its potential as a scaffold for the synthesis of more complex, biologically active molecules.
As a versatile building block, it is utilized in the synthesis of various biologically active molecules, demonstrating its importance in medicinal chemistry.[2] Its stability and reactivity also make it an attractive component for the development of new materials and formulations.[2]
Spectral Data
The structural characterization of this compound is well-established through various spectroscopic techniques. The key spectral data are summarized in Table 2.
Table 2: Spectral Data of this compound
| Spectrum | Details | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 2.00-2.04 (m), 2.17-2.18 (m), 2.35 (s) | [1] |
| ¹³C NMR (22.53 MHz, CDCl₃) | δ (ppm): 9.73, 10.99, 13.67, 130.22, 142.63, 158.66 | [1] |
| Mass Spectrometry (GC-MS) | Major fragments (m/z): 43, 55, 111, 42, 68 | [1] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via a two-step process involving the Dakin-West reaction followed by the Robinson-Gabriel synthesis.[7]
This reaction produces the precursor necessary for the subsequent cyclization to the oxazole ring.
-
Materials: Alanine, acetic anhydride, dimethylaminopyridine (DMAP), anhydrous sodium acetate.
-
Procedure:
-
Combine alanine and acetic anhydride in a molar ratio of 1:11 in a round-bottom flask equipped with a reflux condenser.[7]
-
Add DMAP (0.1 molar equivalents relative to alanine) and anhydrous sodium acetate (2.5 molar equivalents relative to alanine) as catalysts.[7]
-
Heat the reaction mixture to 130 °C and maintain this temperature for 5 hours with continuous stirring.[7]
-
After cooling, the excess acetic anhydride can be removed under reduced pressure to yield the crude α-acylaminoketone.
-
This step involves the cyclodehydration of the α-acylaminoketone to form the final oxazole product.
-
Materials: α-acylaminoketone (from Step 1), polyphosphoric acid (PPA).
-
Procedure:
-
In a reaction vessel, add the crude α-acylaminoketone and polyphosphoric acid in a weight ratio of 1:4.[7]
-
Heat the mixture to 150 °C and maintain this temperature for 2 hours with vigorous stirring.[7]
-
Cool the reaction mixture and then carefully add it to crushed ice to quench the reaction.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound. The total yield for this two-step synthesis is reported to be around 30.5%.[7]
-
References
- 1. store.astm.org [store.astm.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 4. OPG [opg.optica.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Synthesis of Flavors this compound and 2,5-Dimethyl-4-ethyloxazole [spkx.net.cn]
The Ubiquitous Yet Understated Presence of 2,4,5-Trimethyloxazole in Our Diet: A Technical Guide
For Immediate Release
A comprehensive technical guide released today sheds light on the natural occurrence of 2,4,5-trimethyloxazole, a significant flavor compound found in a variety of common foods. This document, intended for researchers, scientists, and professionals in drug development, provides an in-depth look at the formation, quantification, and analytical methodologies related to this heterocyclic compound.
This compound is a key contributor to the desirable roasted, nutty, and cocoa-like aromas in many cooked foods. Its presence is a direct result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs when food is heated. Specifically, it is formed through the Strecker degradation of the amino acid alanine in the presence of dicarbonyl compounds like 2,3-butanedione.
This guide summarizes the known occurrences of this compound in various food matrices, including coffee, cocoa, cooked meats, and fried potatoes. While the compound has been identified in a range of products, quantitative data remains limited. The guide presents the available data in a structured format to facilitate comparison and highlight areas for future research.
A significant portion of this whitepaper is dedicated to the experimental protocols for the analysis of this compound. Detailed methodologies for sample preparation, including Headspace Solid-Phase Microextraction (HS-SPME) and Solvent-Assisted Flavor Evaporation (SAFE), are presented. Furthermore, the guide outlines the parameters for Gas Chromatography-Mass Spectrometry (GC-MS), the primary analytical technique for the identification and quantification of this volatile compound.
To further elucidate the formation of this compound, a detailed diagram of the Strecker degradation pathway is provided, generated using the DOT language for clear visualization of the chemical transformations.
Quantitative Data on this compound in Food
The following table summarizes the available quantitative data for the concentration of this compound in various food products. It is important to note that research in this area is ongoing, and the data is currently limited.
| Food Product | Concentration | Analytical Method | Reference |
| Roasted Coffee | 1186 ng/g | GC-O/AEDA and OAV Analysis | [1] |
| Cocoa | Reported, not quantified | GC-MS | |
| Heated Beef | Reported, not quantified | Not specified | |
| Cooked Pork | Reported, not quantified | Not specified | |
| French-Fried Potatoes | Reported, not quantified | GC-MS | |
| Autolyzed Yeast | Reported, not quantified | Not specified | |
| Cooked Egg | Reported, not quantified | Not specified | |
| Fried Chicken | Reported, not quantified | Not specified | |
| Kohlrabi | Detected, not quantified | Not specified | [2] |
| Nuts | Detected, not quantified | Not specified | [2] |
| Baked Potatoes | Detected, not quantified | Not specified | [2] |
Experimental Protocols
The analysis of this compound in food matrices typically involves the extraction of volatile and semi-volatile compounds followed by gas chromatographic separation and mass spectrometric detection.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and versatile technique for the extraction of volatile and semi-volatile compounds from the headspace of a sample.
-
Sample Homogenization: A representative portion of the food sample is homogenized to ensure a uniform matrix.
-
Vial Incubation: A known amount of the homogenized sample is placed in a headspace vial. An internal standard may be added for quantification. The vial is sealed and incubated at a controlled temperature (e.g., 50-80°C) for a specific duration (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.
-
SPME Fiber Exposure: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace of the vial for a defined period (e.g., 15-30 minutes) to adsorb the analytes.
-
Thermal Desorption: The SPME fiber is then retracted and introduced into the hot injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed for analysis.
Sample Preparation: Solvent-Assisted Flavor Evaporation (SAFE)
SAFE is a gentle distillation technique used to isolate volatile compounds from a solvent extract of a food sample under high vacuum. This method is particularly useful for minimizing the formation of artifacts that can occur at higher temperatures.
-
Solvent Extraction: The food sample is first extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
SAFE Distillation: The solvent extract is slowly introduced into the SAFE apparatus, which is maintained under a high vacuum. The volatile compounds evaporate at a low temperature and are collected in a cold trap, while non-volatile components remain in the distillation flask.
-
Concentration: The collected volatile fraction is then carefully concentrated before GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph (GC):
-
Injection Port: Operated in splitless or split mode at a temperature sufficient to ensure rapid volatilization of the analytes (e.g., 250°C).
-
Carrier Gas: Helium at a constant flow rate.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms or equivalent) is typically used for the separation of volatile flavor compounds.
-
Oven Temperature Program: A temperature gradient is employed to separate compounds with a wide range of boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 250°C).
-
-
Mass Spectrometer (MS):
-
Ionization: Electron ionization (EI) at 70 eV is commonly used.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
-
Identification: Compound identification is achieved by comparing the obtained mass spectra and retention indices with those of authentic standards and spectral libraries (e.g., NIST, Wiley).
-
Formation Pathway of this compound
The formation of this compound occurs via the Strecker degradation of alanine with 2,3-butanedione, a dicarbonyl compound formed during the Maillard reaction. The key steps are illustrated in the following diagram.
References
Spectroscopic Profile of 2,4,5-Trimethyloxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 2,4,5-Trimethyloxazole, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for identification, characterization, and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The data presented below were acquired in deuterated chloroform (CDCl₃).
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the three methyl groups attached to the oxazole ring.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 2.35 | Singlet | 2-CH₃ |
| 2.17 - 2.18 | Singlet | 4-CH₃ or 5-CH₃ |
| 2.03 - 2.04 | Singlet | 4-CH₃ or 5-CH₃ |
Note: The specific assignment of the signals at 2.17-2.18 ppm and 2.03-2.04 ppm to the 4- and 5-methyl groups respectively can be ambiguous without further 2D NMR experiments. Data sourced from a 400 MHz spectrometer.[1]
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 158.66 | C2 |
| 142.63 | C4 |
| 130.22 | C5 |
| 13.67 | 2-CH₃ |
| 10.99 | 4-CH₃ or 5-CH₃ |
| 9.73 | 4-CH₃ or 5-CH₃ |
Note: The specific assignment of the signals at 10.99 ppm and 9.73 ppm to the 4- and 5-methyl carbons respectively may require further analysis. Data sourced from a 22.53 MHz spectrometer.[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in this compound based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 - 3000 | C-H Stretch | Aromatic C-H |
| ~2985 - 2870 | C-H Stretch | CH₃ |
| ~1650 - 1590 | C=N Stretch | Oxazole Ring |
| ~1550 - 1450 | C=C Stretch | Oxazole Ring |
| ~1380 - 1370 | C-H Bend | CH₃ |
| ~1100 - 1000 | C-O-C Stretch | Oxazole Ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The data below was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
| m/z | Relative Intensity (%) | Proposed Fragment |
| 111 | 94.79 | [M]⁺ (Molecular Ion) |
| 68 | 73.89 | [M - CH₃CN]⁺ |
| 55 | 97.22 | [C₃H₃O]⁺ |
| 43 | 99.99 | [C₂H₃O]⁺ |
| 42 | 82.46 | [C₂H₂O]⁺ |
Data obtained from a Hitachi M-80 instrument using EI-B ionization.[1]
Experimental Protocols
The following sections outline the general methodologies for acquiring the spectroscopic data presented.
NMR Spectroscopy Protocol
Caption: Workflow for NMR data acquisition.
A solution of 5-10 mg of this compound is prepared in approximately 0.7 mL of deuterated chloroform (CDCl₃) and transferred to a 5 mm NMR tube.[2] The sample is then placed in a high-field NMR spectrometer (e.g., 400 MHz). The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed for optimal homogeneity. Standard pulse sequences are used to acquire both ¹H and ¹³C NMR spectra. The resulting Free Induction Decays (FIDs) are processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the signal of tetramethylsilane (TMS) at 0.00 ppm.
IR Spectroscopy Protocol
Caption: Workflow for ATR-IR data acquisition.
Attenuated Total Reflectance (ATR) is a common technique for analyzing liquid samples. The ATR crystal of the FTIR spectrometer is first cleaned, typically with a solvent like isopropanol, and a background spectrum is recorded. A small drop of neat this compound is then placed directly onto the crystal. The IR spectrum is acquired over a standard range (e.g., 4000-400 cm⁻¹). After the measurement, the crystal is cleaned thoroughly. The resulting spectrum is processed to correct for any baseline distortions and to identify the wavenumbers of the absorption peaks.
Mass Spectrometry Protocol
Caption: Workflow for GC-MS data acquisition.
A dilute solution of this compound in a volatile solvent is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The temperature of the GC oven is programmed to ramp up, separating the compound from the solvent and any impurities based on their boiling points and interactions with the column's stationary phase. As this compound elutes from the column, it enters the mass spectrometer. Here, it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged fragments are separated by a mass analyzer based on their mass-to-charge (m/z) ratio and detected, generating the mass spectrum.
Mass Spectrometry Fragmentation Pathway
The fragmentation of methyl-substituted oxazoles under electron impact ionization often involves characteristic losses.[3] For this compound, a plausible fragmentation pathway is outlined below.
Caption: Proposed MS fragmentation pathway.
The molecular ion ([M]⁺) at m/z 111 is observed. A significant fragmentation route involves the cleavage of the oxazole ring, leading to the loss of an acetyl radical (CH₃CO•) to form the ion at m/z 68. Another prominent fragmentation is the formation of the acylium ion [CH₃CO]⁺ at m/z 43, which is the base peak. The ion at m/z 68 can further lose hydrogen cyanide (HCN) to yield a fragment at m/z 55. This proposed pathway is consistent with the observed mass spectrum.
References
2,4,5-Trimethyloxazole: A Versatile Heterocyclic Building Block for Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,5-Trimethyloxazole is a substituted oxazole, a class of five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom. While widely recognized for its contribution to the flavor profile of various foods, its utility extends significantly into the realm of organic synthesis. This technical guide details the chemical and physical properties, synthesis, and key applications of this compound as a versatile building block, with a particular focus on its role in the diastereoselective synthesis of valuable amino alcohol derivatives and its potential in the construction of complex molecular architectures.
Chemical and Physical Properties
This compound is a yellowish liquid with a characteristic boiled beef aroma.[1] It is a stable and versatile heterocyclic compound that can serve as a precursor in various chemical transformations.[2] A summary of its key physical and spectroscopic properties is provided in the tables below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO | [3] |
| Molecular Weight | 111.14 g/mol | [3] |
| Appearance | Yellowish liquid | [1] |
| Boiling Point | 133-134 °C (at 760 mmHg) | [4] |
| Density | 0.957 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.442 | [4] |
| CAS Number | 20662-84-4 | [3] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Solvent | Chemical Shifts (δ) / Mass-to-Charge Ratio (m/z) | Reference |
| ¹H NMR | CDCl₃ | δ 2.15 (s, 3H), 2.22 (s, 3H), 2.38 (s, 3H) | [5] |
| ¹³C NMR | CDCl₃ | δ 9.8, 11.1, 13.7, 129.9, 142.5, 158.4 | [1] |
| Mass Spectrometry (EI) | - | 111 (M+), 68, 55, 43, 42 | [5] |
Synthesis of this compound
A robust and well-established method for the synthesis of this compound involves a two-step process starting from alanine, employing the Dakin-West and Robinson-Gabriel reactions.[5]
Logical Workflow for the Synthesis of this compound
Experimental Protocol: Synthesis of this compound[5]
Step 1: Dakin-West Reaction to form α-Acylaminoketone
-
To a reaction vessel, add alanine and acetic anhydride in a 1:11 molar ratio.
-
Add dimethylaminopyridine (DMAP) and anhydrous sodium acetate as catalysts. The molar ratio of DMAP to alanine should be 1:10, and the molar ratio of anhydrous sodium acetate to alanine should be 2.5:1.
-
Heat the reaction mixture to 130 °C and maintain this temperature for 5 hours with continuous stirring.
-
After the reaction is complete, cool the mixture and proceed to the next step.
Step 2: Robinson-Gabriel Reaction to form this compound
-
To the α-acylaminoketone intermediate from Step 1, add polyphosphoric acid (PPA) in a 1:4 ratio (product from step 1:PPA).
-
Heat the mixture to 150 °C and maintain this temperature for 2 hours with stirring.
-
After cooling, the crude product is purified by vacuum distillation to yield this compound.
The overall yield for this two-step synthesis is reported to be approximately 30.5%.[5]
Applications as a Heterocyclic Building Block
Beyond its role as a flavor component, this compound is a valuable precursor in organic synthesis, particularly in photochemical reactions and as a diene component in Diels-Alder reactions for the construction of complex heterocyclic systems.
Paterno-Büchi Photocycloaddition: Synthesis of Amino Alcohols
This compound undergoes a regio- and diastereoselective [2+2] photocycloaddition reaction with aldehydes, known as the Paterno-Büchi reaction, to yield bicyclic oxetanes. These oxetanes can be readily hydrolyzed to afford erythro α-amino, β-hydroxy methyl ketones, which are valuable building blocks in medicinal chemistry.
Experimental Workflow for Photocycloaddition and Hydrolysis
General Experimental Protocol: Photocycloaddition of this compound with Aldehydes
This protocol is adapted from a similar procedure for isoxazoles and should be optimized for specific substrates.[6]
-
In a quartz reaction vessel, dissolve this compound (1 equivalent) and the desired aldehyde (1-1.2 equivalents) in a suitable solvent such as acetonitrile or benzene.
-
Degas the solution with nitrogen or argon for 15-30 minutes.
-
Irradiate the stirred solution with a UV lamp (e.g., medium-pressure mercury lamp) at a controlled temperature (e.g., 0-20 °C) until TLC or GC-MS analysis indicates consumption of the starting material.
-
Upon completion, evaporate the solvent under reduced pressure. The crude bicyclic oxetane can be purified by column chromatography on silica gel.
Hydrolysis to the Amino Alcohol:
-
Dissolve the purified oxetane in a mixture of an organic solvent (e.g., THF, acetone) and aqueous acid (e.g., 1M HCl).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture with a suitable base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude erythro α-amino, β-hydroxy methyl ketone, which can be further purified by chromatography or crystallization.
Table 3: Representative Products of Photocycloaddition-Hydrolysis Sequence
| Aldehyde (R-CHO) | Product (erythro α-Amino, β-Hydroxy Methyl Ketone) | Expected Yield |
| Benzaldehyde | 2-Amino-1-phenyl-1,2-dihydroxy-butan-3-one | High |
| Acetaldehyde | 2-Amino-3,4-dihydroxy-pentan-2-one | High |
| Isobutyraldehyde | 2-Amino-1-hydroxy-1-(isopropyl)-butan-3-one | High |
Note: Specific yields for these reactions with this compound require experimental determination. The expected yields are based on analogous reactions.
Diels-Alder Reaction: Synthesis of Pyridine Derivatives
Substituted oxazoles, including derivatives of this compound, are valuable dienes in the Diels-Alder reaction. This [4+2] cycloaddition with a suitable dienophile provides a powerful route to substituted pyridines, including the core structure of Vitamin B6 (pyridoxine).[7]
Reaction Pathway for Vitamin B6 Synthesis
While specific examples utilizing this compound in this context are not extensively detailed in readily available literature, the general synthetic strategy highlights its potential as a building block for constructing highly functionalized pyridine rings, which are prevalent in pharmaceuticals and agrochemicals. The electron-donating methyl groups on the oxazole ring are expected to enhance its reactivity as a diene in the Diels-Alder reaction.
Conclusion
This compound is a readily accessible heterocyclic compound with significant potential as a building block in organic synthesis. Its utility in the diastereoselective synthesis of erythro α-amino, β-hydroxy methyl ketones via a Paterno-Büchi photocycloaddition reaction provides a valuable tool for medicinal chemists. Furthermore, its role as a diene in Diels-Alder reactions opens avenues for the construction of complex pyridine-based molecules. The data and protocols presented in this guide are intended to facilitate the exploration and application of this compound in research and development settings, encouraging its use beyond the flavor and fragrance industry.
References
- 1. This compound | C6H9NO | CID 30215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US7495101B2 - Manufacture of vitamin B6 - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. 2,4,5-三甲基噁唑 99%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 5. Synthesis of Flavors this compound and 2,5-Dimethyl-4-ethyloxazole [spkx.net.cn]
- 6. Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Foundations of the Oxazole Ring System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The oxazole ring, a five-membered aromatic heterocycle featuring an oxygen and a nitrogen atom, is a fundamental scaffold in medicinal chemistry. Its unique electronic and structural characteristics have established it as a "privileged scaffold" in the development of novel therapeutic agents. This technical guide provides a comprehensive exploration of the theoretical underpinnings of the oxazole ring system, detailing its electronic structure, reactivity, and spectroscopic properties through computational analysis. Furthermore, it presents key synthetic methodologies and explores the interaction of oxazole derivatives with critical biological signaling pathways.
Theoretical Studies on the Oxazole Ring System
Computational chemistry provides invaluable insights into the intrinsic properties of the oxazole ring, guiding the rational design of new derivatives with desired functionalities. Density Functional Theory (DFT) and ab initio methods are powerful tools to elucidate its electronic structure and predict its reactivity.
Molecular Geometry
The geometry of the oxazole ring has been extensively studied using various computational methods. The calculated bond lengths and angles provide a foundational understanding of its structure. Below is a summary of theoretical geometric parameters for the parent oxazole molecule.
| Parameter | B3LYP/6-311++G(d,p)[1] | HF/6-31G(d) |
| Bond Lengths (Å) | ||
| O1-C2 | 1.363 | 1.354 |
| C2-N3 | 1.291 | 1.285 |
| N3-C4 | 1.390 | 1.383 |
| C4-C5 | 1.357 | 1.361 |
| C5-O1 | 1.371 | 1.369 |
| Bond Angles (°) | ||
| C5-O1-C2 | 104.4 | 104.9 |
| O1-C2-N3 | 115.3 | 115.1 |
| C2-N3-C4 | 103.9 | 104.2 |
| N3-C4-C5 | 110.0 | 109.9 |
| C4-C5-O1 | 106.4 | 105.9 |
Electronic Properties and Reactivity
The electronic distribution within the oxazole ring dictates its reactivity towards electrophiles and nucleophiles. Mulliken population analysis is a method to estimate partial atomic charges, providing a quantitative measure of the electron density at each atom.[2][3]
| Atom | Mulliken Charge (B3LYP/6-31G(d,p)) |
| O1 | -0.25 |
| C2 | +0.20 |
| N3 | -0.28 |
| C4 | -0.05 |
| C5 | -0.08 |
The calculated charges indicate that the C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. Conversely, the C4 and C5 positions are more electron-rich, making them the preferred sites for electrophilic substitution.[4]
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).[5][6] The HOMO-LUMO energy gap is an indicator of chemical stability, with a smaller gap suggesting higher reactivity.[7]
| Parameter | Value (eV) |
| HOMO Energy | -5.6518 |
| LUMO Energy | 0.8083 |
| HOMO-LUMO Gap (ΔE) | 4.8435[7] |
Spectroscopic Properties
Theoretical calculations can accurately predict the spectroscopic features of oxazole, aiding in the characterization of newly synthesized derivatives.
NMR Spectroscopy: The calculated chemical shifts for the protons in the oxazole ring are in good agreement with experimental data.
| Proton | Calculated ¹H Chemical Shift (ppm)[8] | Experimental ¹H Chemical Shift (ppm)[9] |
| H2 | 8.09 | 7.95 |
| H4 | 7.26 | 7.09 |
| H5 | 7.78 | 7.69 |
Vibrational Spectroscopy: Computational methods can predict the vibrational frequencies of the oxazole ring, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated frequencies for the parent oxazole molecule show good correlation with experimental values.[10]
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| Ring Breathing | 1080 | 1080 |
| C-H in-plane deformation | 1257 | 1257 |
| Ring Stretch | 1326 | 1326 |
| Ring Stretch | 1498 | 1498 |
| Ring Stretch | 1537 | 1537 |
Experimental Protocols for Key Syntheses
The synthesis of the oxazole ring is a well-established area of organic chemistry, with several named reactions providing versatile routes to a wide range of derivatives.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the cyclization and dehydration of a 2-acylamino-ketone to form a 2,5-disubstituted oxazole.[11][12]
Protocol: Classic Robinson-Gabriel Synthesis using Sulfuric Acid [13]
-
Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Van Leusen Oxazole Synthesis
The Van Leusen reaction is a versatile method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[14]
Protocol: Synthesis of 4-Substituted Oxazoles [15]
-
Preparation: In a round-bottom flask, dissolve α-substituted tosylmethyl isocyanide (1.0 eq) and an aldehyde (1.0 eq) in methanol.
-
Reaction: Add potassium carbonate (2.0 eq) to the stirred solution. Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Add water and an organic solvent (e.g., ethyl acetate) to the residue. Separate the layers and extract the aqueous layer with the organic solvent (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by flash chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. irjweb.com [irjweb.com]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. Oxazole(288-42-6) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reactivity and Stability of 2,4,5-Trimethyloxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2,4,5-trimethyloxazole, a heterocyclic compound of interest in flavor chemistry and as a building block in organic synthesis. This document outlines its known chemical reactions, stability profile under various conditions, and detailed experimental protocols for its synthesis and stability assessment.
Core Properties of this compound
This compound is a substituted oxazole with physical and chemical properties that are foundational to its reactivity and stability. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO | [1][2] |
| Molecular Weight | 111.14 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Boiling Point | 133-134 °C at 760 mmHg | [3] |
| Density | 0.956 to 0.964 g/cm³ at 25 °C | [3][4] |
| Refractive Index | 1.4380 to 1.4460 at 20 °C | [3][4] |
| Flash Point | 33.33 °C (92.00 °F) | [3][4] |
| Solubility | Soluble in alcohol; sparingly soluble in water | [3] |
| CAS Number | 20662-84-4 | [1] |
Reactivity Profile
The reactivity of this compound is governed by the electron distribution within the oxazole ring and the influence of the three methyl substituents. The oxazole ring can act as a diene in cycloaddition reactions and is susceptible to electrophilic attack and oxidation.
Synthesis via Robinson-Gabriel Reaction
A primary route for the synthesis of this compound is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone.[5][6][7] The synthesis of this compound specifically can be achieved from alanine, which undergoes a Dakin-West reaction to form the α-acylaminoketone precursor.[5]
Cycloaddition Reactions: Diels-Alder Reactivity
Oxazoles, including this compound, can function as dienes in [4+2] Diels-Alder cycloaddition reactions, particularly with electron-deficient dienophiles. This reactivity provides a synthetic route to substituted pyridines and furans.[8] The reaction with a dienophile like N-phenylmaleimide would proceed through a bicyclic intermediate, which can then undergo further transformations.
Photooxidation with Singlet Oxygen
Oxazoles are known to be susceptible to photooxidation by singlet oxygen (¹O₂). This reaction typically proceeds via a [4+2] cycloaddition mechanism, forming an unstable endoperoxide intermediate. This intermediate can then rearrange to form various degradation products. For this compound, this degradation pathway is a key consideration for its stability, especially when exposed to light and oxygen.
Stability Profile
The stability of this compound is a critical factor for its application in drug development and as a flavor compound. Its stability is influenced by temperature, pH, and exposure to light. While specific quantitative data for this compound is limited, the general stability of oxazoles and volatile flavor compounds provides valuable insights.
Table 2: Summary of Stability Profile for this compound
| Condition | Expected Stability | Primary Degradation Pathways |
| Thermal | Moderately stable at room temperature. Degradation is expected at elevated temperatures. | Thermal decomposition, potentially involving ring cleavage and oxidation. |
| pH (Hydrolytic) | Likely to be most stable in neutral to slightly acidic conditions. Susceptible to degradation under strong acidic or basic conditions. | Acid or base-catalyzed hydrolysis of the oxazole ring. |
| Photochemical | Susceptible to degradation upon exposure to UV or visible light, especially in the presence of oxygen. | Photooxidation via reaction with singlet oxygen, leading to ring-opened products. |
Thermal Stability
As a volatile organic compound, this compound is expected to have limited thermal stability at high temperatures.[9] As a flavor compound, its stability during processing and storage is crucial.[10] Accelerated shelf-life studies at elevated temperatures can be used to predict its long-term stability.[9]
pH and Hydrolytic Stability
The stability of this compound in aqueous solutions is dependent on the pH. The oxazole ring can be susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring opening and loss of its characteristic properties.[11][12] Stability studies across a range of pH values are necessary to determine its optimal storage and formulation conditions.
Photostability
Exposure to light, particularly in the presence of oxygen, is a significant factor in the degradation of oxazoles.[13] The photooxidation pathway involving singlet oxygen is a primary concern. To ensure stability, this compound should be stored in light-protected containers.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and stability assessment of this compound. The following sections provide methodologies based on established procedures for oxazole synthesis and stability testing of chemical compounds.
Synthesis of this compound via Robinson-Gabriel Reaction[5]
Objective: To synthesize this compound from alanine.
Materials:
-
Alanine
-
Acetic anhydride
-
Dimethylaminopyridine (DMAP)
-
Anhydrous sodium acetate
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (distillation)
Procedure:
-
Dakin-West Reaction (Formation of α-acylamino ketone):
-
In a round-bottom flask, combine alanine, dimethylaminopyridine, and anhydrous sodium acetate.
-
Add acetic anhydride to the mixture. The recommended molar ratio of alanine to acetic anhydride is 1:11.
-
Heat the reaction mixture at 130°C for 5 hours with stirring.
-
After cooling, dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-acylamino ketone.
-
-
Robinson-Gabriel Cyclization:
-
To the crude α-acylamino ketone, add polyphosphoric acid (PPA) in a 1:4 mass ratio.
-
Heat the mixture to 150°C for 2 hours with vigorous stirring.
-
Cool the reaction mixture and carefully add it to ice-water.
-
Neutralize the aqueous solution with a strong base (e.g., NaOH) and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude this compound by vacuum distillation.
-
Characterization:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[1][5]
Stability Assessment Protocols
A systematic approach is required to evaluate the stability of this compound under various stress conditions.
Objective: To evaluate the thermal stability of this compound at elevated temperatures.
Procedure:
-
Place accurately weighed samples of this compound in sealed, inert vials.
-
Store the vials in temperature-controlled ovens at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, and 60°C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a vial from each temperature condition.
-
Allow the sample to cool to room temperature and dissolve it in a suitable solvent.
-
Analyze the sample using a validated stability-indicating method, such as Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the remaining this compound and identify any degradation products.
-
Plot the concentration of this compound versus time for each temperature and determine the degradation rate constants.
-
Use the Arrhenius equation to extrapolate the degradation rate at normal storage conditions (e.g., 25°C) and estimate the shelf-life.
Objective: To determine the stability of this compound in aqueous solutions at different pH values.
Procedure:
-
Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Add a known concentration of this compound to each buffer solution in sealed containers.
-
Incubate the solutions at a constant temperature (e.g., 25°C or an elevated temperature to accelerate degradation).
-
At various time points, withdraw an aliquot from each solution.
-
Immediately analyze the aliquots using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV or MS) to measure the concentration of this compound.
-
Calculate the pseudo-first-order rate constant for the degradation at each pH.
-
Plot the logarithm of the rate constant versus pH to generate a pH-rate profile, which will indicate the pH of maximum stability.
Objective: To assess the stability of this compound when exposed to light.
Procedure:
-
Prepare solutions of this compound in a photochemically inert solvent.
-
Place the solutions in transparent containers (e.g., quartz cuvettes).
-
Prepare control samples by wrapping identical containers in aluminum foil to protect them from light.
-
Expose the test samples to a light source that provides both UV and visible radiation (e.g., a xenon lamp) in a photostability chamber.
-
At predetermined time intervals, withdraw samples from both the exposed and control containers.
-
Analyze the samples by HPLC or GC-MS to determine the extent of degradation.
-
Compare the results from the exposed samples to the control samples to ascertain the degradation due to light exposure.
-
Characterize any significant photodegradation products.
Conclusion
This compound exhibits a rich and varied reactivity profile, making it a versatile building block in organic synthesis. Its stability, however, is a key consideration for its practical applications. The compound is susceptible to degradation under thermal stress, in strongly acidic or basic aqueous environments, and upon exposure to light. A thorough understanding of these reactivity and stability characteristics, as outlined in this guide, is crucial for researchers, scientists, and drug development professionals to effectively utilize and formulate this compound while ensuring its quality and efficacy over time. The provided experimental protocols offer a framework for the consistent synthesis and comprehensive stability assessment of this compound.
References
- 1. This compound | C6H9NO | CID 30215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.qa.thermofisher.com [assets.qa.thermofisher.com]
- 3. 2,4,5-trimethyl oxazole, 20662-84-4 [perflavory.com]
- 4. 2,4,5-trimethyl oxazole, 20662-84-4 [thegoodscentscompany.com]
- 5. Synthesis of Flavors this compound and 2,5-Dimethyl-4-ethyloxazole [spkx.net.cn]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Robinson-Gabriel Synthesis - Explore the Science & Experts | ideXlab [idexlab.com]
- 9. Volatile Compounds and Flavor Stability: How to Preserve Product Taste Integrity in Food and Beverage Applications [cgxj4479-prod.admin.mysiluzan.com]
- 10. Shelf-life Studies - aromaLAB [aromalab.de]
- 11. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 12. Food Chemical Stability as Affected by Product Composition - AUBURN UNIVERSITY [portal.nifa.usda.gov]
- 13. mdpi.com [mdpi.com]
2,4,5-Trimethyloxazole role in Maillard reaction
An In-depth Technical Guide on the Role of 2,4,5-Trimethyloxazole in the Maillard Reaction
Executive Summary
The Maillard reaction is a fundamental process in food chemistry, responsible for the development of color and a vast spectrum of flavor compounds that define the sensory profile of cooked foods. This non-enzymatic browning reaction occurs between amino acids and reducing sugars upon heating. Among the myriad of molecules generated, heterocyclic compounds are of particular importance for their potent aroma characteristics. This technical guide provides a comprehensive overview of this compound, a key oxazole derivative formed during the Maillard reaction. It details its formation mechanism, physicochemical properties, influencing factors, and analytical methodologies, targeting researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development.
Introduction to this compound
This compound is a significant heterocyclic flavor compound found in a variety of cooked and thermally processed foods, including heated beef, cocoa, coffee, cooked pork, and french fries.[1] It belongs to the class of 2,4,5-trisubstituted oxazoles, which are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.[2] Its characteristic nutty, sweet, and green aroma profile makes it a crucial contributor to the desirable flavors developed during cooking.[3] The formation of this compound is intricately linked to the Strecker degradation of amino acids in the presence of α-dicarbonyl compounds, which are themselves products of sugar degradation within the Maillard reaction cascade.[4]
Physicochemical and Sensory Properties
The distinct sensory impact of this compound is defined by its physical and chemical characteristics. It is a flammable, pale yellow liquid with a very low odor threshold, making it impactful even at trace concentrations.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2,4,5-trimethyl-1,3-oxazole | [2][5][6] |
| CAS Number | 20662-84-4 | [3][5] |
| Molecular Formula | C₆H₉NO | [2][7] |
| Molecular Weight | 111.14 g/mol | [7][] |
| Appearance | Colorless to pale yellow liquid | [1][9] |
| Boiling Point | 133-134 °C at 760 mmHg | [10] |
| Specific Gravity | 0.956 to 0.964 @ 25 °C | [3][10] |
| Refractive Index | 1.438 to 1.446 @ 20 °C | [3][10] |
| Solubility | Insoluble in water; Soluble in alcohol | [3][10] |
Table 2: Sensory Profile of this compound
| Sensory Attribute | Description | Reference(s) |
| Odor | Nutty, sweet, green, with notes of roasted nut skin, wasabi, and mustard. | [1][3][10] |
| Taste | Earthy, potato-like, mushroom, sweet roasted cocoa, coffee, and savory beef. | [3] |
| Flavor Applications | Chocolate, cocoa, coffee, savory meaty flavors, malt, and toasted bread. |
Mechanism of Formation in the Maillard Reaction
The Maillard reaction is a complex network of reactions.[11][12] The formation of this compound is a result of specific intermediate reactions, primarily involving the interaction of an α-dicarbonyl compound with an amino acid.
The key pathway involves the Strecker degradation of an amino acid (like alanine) by an α-dicarbonyl compound (like 2,3-butanedione).[4] This reaction produces an α-amino carbonyl intermediate. This reactive intermediate can then cyclize to form an oxazole ring.[4] Specifically, the reaction between 2,3-butanedione and alanine is a well-established route for the formation of this compound.
Factors Influencing Formation
The yield and rate of this compound formation are subject to several critical parameters that govern the Maillard reaction itself.
Table 3: Key Factors Affecting this compound Formation
| Factor | Effect on Formation | Rationale | Reference(s) |
| Temperature | Increased formation with higher temperature | The Maillard reaction is accelerated at higher temperatures (typically 140-165 °C). This increases the rate of sugar degradation to form α-dicarbonyl precursors. | [11][12][13] |
| pH | Formation is favored in less acidic conditions | An alkaline environment accelerates the initial stages of the Maillard reaction by increasing the nucleophilicity of the amino group. While specific pH optima can vary, extreme acidity can inhibit the reaction. | [11][12] |
| Reactant Type | Dependent on specific sugars and amino acids | The presence of alanine and precursors to 2,3-butanedione (from specific sugar degradation pathways) is essential for the formation of this compound. | [14] |
| Water Activity (a_w) | Maximum reaction rate at intermediate a_w (0.6-0.7) | Water is a product of the initial reaction; high water content can inhibit the reaction via Le Chatelier's principle. Very low water content limits reactant mobility. | [12][15] |
Experimental Protocols
Chemical Synthesis: Robinson-Gabriel Reaction
A common laboratory method for synthesizing oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone.[16][17]
-
Step 1: Synthesis of α-Acylamino Ketone (Dakin-West Reaction)
-
Reactants: Alanine and acetic anhydride are heated together.[17]
-
Catalysts: Dimethylamino pyridine (DMAP) and anhydrous sodium acetate are used to facilitate the reaction.[17]
-
Conditions: The reaction is typically carried out at 130 °C for approximately 5 hours.[17]
-
Product: 3-Acetamido-2-butanone is formed as the key intermediate.
-
-
Step 2: Cyclodehydration (Robinson-Gabriel Reaction)
-
Reactant: The α-acylamino ketone intermediate from Step 1.
-
Dehydrating Agent: Polyphosphoric acid (PPA) is used as a cyclic dehydration agent.[17]
-
Conditions: The mixture is heated to 150 °C for 2 hours.[17]
-
Purification: The final product, this compound, is purified by vacuum distillation.[17]
-
Yield: Total yields of around 30.5% have been reported for this two-step process.[17]
-
Extraction and Analysis from Food Matrices
Identifying and quantifying this compound in a complex food matrix requires a robust analytical workflow.
-
Sample Preparation: The food sample is homogenized. For solid samples, this may involve grinding or blending.
-
Extraction: Solid-Phase Microextraction (SPME) is a common, solvent-free technique used for extracting volatile and semi-volatile compounds. A fiber coated with a stationary phase is exposed to the headspace of the heated sample solution (e.g., 55 °C for 40 min).[18]
-
Desorption and Analysis: The SPME fiber is inserted into the heated injection port of a Gas Chromatograph (GC). The trapped analytes are thermally desorbed onto the GC column.
-
Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column (e.g., a BR-5MS column).[18]
-
Identification: A Mass Spectrometer (MS) coupled to the GC detects the separated compounds. Identification of this compound is achieved by comparing its mass spectrum and retention time to that of an authentic standard.
Conclusion
This compound is a potent and significant aroma compound whose presence is a direct consequence of the Maillard reaction. Its formation from the interaction of sugar degradation products and amino acids, particularly 2,3-butanedione and alanine, is a classic example of flavor generation in thermally processed foods. Understanding the mechanistic pathways, the influence of process parameters like temperature and pH, and the analytical methods for its detection are crucial for the food industry in controlling and optimizing flavor profiles. For researchers in life sciences and drug development, the study of such heterocyclic compounds and their formation provides valuable insights into non-enzymatic reactions that also occur in biological systems.
References
- 1. 2,4,5-trimethyl oxazole [flavscents.com]
- 2. Showing Compound Trimethyloxazole (FDB019845) - FooDB [foodb.ca]
- 3. 2,4,5-trimethyl oxazole, 20662-84-4 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,4,5 Trimethyloxazole Aroma & Flavour Chemical CAS 20662-84-4 – Augustus Oils Ltd [augustus-oils.ltd.uk]
- 6. This compound | C6H9NO | CID 30215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 9. labproinc.com [labproinc.com]
- 10. 2,4,5-trimethyl oxazole, 20662-84-4 [perflavory.com]
- 11. Maillard reaction - Wikipedia [en.wikipedia.org]
- 12. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Insights into flavor and key influencing factors of Maillard reaction products: A recent update [frontiersin.org]
- 14. Origin of 2,3-pentanedione and 2,3-butanedione in D-glucose/L-alanine Maillard model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 17. Synthesis of Flavors this compound and 2,5-Dimethyl-4-ethyloxazole [spkx.net.cn]
- 18. Effects of sugars on the flavor and antioxidant properties of the Maillard reaction products of camellia seed meals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Exploration of Novel Reactions Involving 2,4,5-Trimethyloxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and potential novel reactions of 2,4,5-trimethyloxazole, a heterocyclic compound with growing interest in various chemical and pharmaceutical applications. This document details established synthetic protocols, explores avenues for novel reactivity, and discusses the significance of the oxazole core in the context of drug development and its interaction with biological signaling pathways.
Core Synthesis of this compound
The most established and well-documented synthesis of this compound involves a two-step process: the Dakin-West reaction followed by the Robinson-Gabriel synthesis.[1] This sequence utilizes readily available starting materials to first construct an α-acylaminoketone intermediate, which is then cyclized to form the target oxazole.
Experimental Protocol
Step 1: Dakin-West Reaction for α-Acylaminoketone Synthesis
The initial step involves the reaction of an amino acid, such as alanine, with an anhydride in the presence of a base.[2][3][4] The reaction proceeds through the acylation of the amino acid and subsequent formation of an oxazolone (azlactone) intermediate, which then reacts further to yield the α-acylaminoketone.[4][5]
-
Reactants: Alanine and acetic anhydride.
-
Catalysts: Dimethylamino pyridine (DMAP) and anhydrous sodium acetate.[1]
-
Procedure: A mixture of alanine and acetic anhydride (in a mole ratio of 1:11) is prepared. DMAP (in a 1:10 mole ratio to alanine) and anhydrous sodium acetate (in a 2.5:1 mole ratio to alanine) are added as catalysts.[1] The reaction mixture is heated to 130 °C and maintained for 5 hours.[1] The resulting product is the α-acylaminoketone intermediate.
Step 2: Robinson-Gabriel Synthesis of this compound
The α-acylaminoketone intermediate from the Dakin-West reaction is then subjected to cyclodehydration to form the oxazole ring.[6][7]
-
Reactant: α-acylaminoketone (Product I from Step 1).
-
Cyclic Dehydration Agent: Polyphosphoric acid (PPA).[1]
-
Procedure: The α-acylaminoketone is mixed with polyphosphoric acid in a 1:4 ratio.[1] The mixture is heated to 150 °C for 2 hours.[1] The final product, this compound, is then purified by vacuum distillation.[1]
Quantitative Data
The following table summarizes the optimized reaction conditions and yield for the synthesis of this compound.
| Reaction Stage | Reactants/Reagents | Catalysts/Dehydrating Agent | Temperature | Time | Overall Yield |
| Dakin-West Reaction | Alanine, Acetic Anhydride (1:11 mol/mol) | DMAP, Anhydrous Sodium Acetate | 130 °C | 5 h | - |
| Robinson-Gabriel Synthesis | α-acylaminoketone, Polyphosphoric Acid (1:4 ratio) | Polyphosphoric Acid | 150 °C | 2 h | 30.5%[1] |
Synthesis Workflow Diagram
Exploration of Novel Reactions: Photocycloaddition
While the Dakin-West and Robinson-Gabriel synthesis is well-established, the exploration of novel reactions involving this compound is an active area of research. One promising avenue is the use of photocycloaddition reactions to generate complex molecular architectures. Oxazoles can undergo regio- and diastereoselective photocycloaddition reactions with aldehydes to produce α-amino, β-hydroxy methyl ketones.
General Experimental Workflow
A solution of this compound and an appropriate aldehyde in a suitable solvent would be irradiated with UV light of a specific wavelength. The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent would be removed, and the product purified using column chromatography.
General Photocycloaddition Reaction Diagram
This compound in Drug Development and Signaling Pathways
The oxazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[8] Its derivatives have shown a wide range of pharmacological activities, including anticancer and antiviral properties.[8][9][10] This has led to the investigation of oxazole-containing molecules as potential inhibitors of various signaling pathways involved in disease.
Oxazoles as Bioisosteres
The oxazole nucleus can act as a bioisostere for other functional groups, such as amides or other heterocyclic rings.[11] This means it can mimic the steric and electronic properties of these groups, allowing for the modification of a drug's pharmacokinetic and pharmacodynamic properties while maintaining its biological activity.
Targeting Signaling Pathways
Oxazole derivatives have been shown to inhibit key enzymes in various signaling pathways. For instance, some oxazole-containing compounds act as inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer.[9][10] In the context of viral diseases, oxazole-based molecules can inhibit viral enzymes like proteases and polymerases, which are essential for viral replication.[8]
Diagram of Oxazole Derivatives as Pathway Inhibitors
Conclusion
This compound is a readily accessible heterocyclic compound with significant potential for further chemical exploration and application. While its synthesis is well-understood, the investigation into its novel reactions, such as photocycloadditions, opens up possibilities for the creation of new and complex molecular structures. Furthermore, the established importance of the oxazole core in medicinal chemistry suggests that derivatives of this compound could be valuable leads in the development of new therapeutic agents targeting a range of diseases. Future research should focus on the detailed investigation of novel reaction pathways and the synthesis and biological evaluation of a broader library of this compound derivatives.
References
- 1. Synthesis of Flavors this compound and 2,5-Dimethyl-4-ethyloxazole [spkx.net.cn]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Dakin–West reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of 2,4,5-Trimethyloxazole via Dakin-West Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trimethyloxazole is a key flavor component found in a variety of cooked foods and is also a valuable building block in medicinal chemistry. Its synthesis is often achieved through a two-step process commencing with the Dakin-West reaction of an amino acid, followed by a cyclodehydration reaction. This application note provides a detailed protocol for the synthesis of this compound from L-alanine, initiated by the Dakin-West reaction to form the intermediate 3-acetamido-2-butanone, which is subsequently cyclized via the Robinson-Gabriel reaction.
The Dakin-West reaction transforms an α-amino acid into a corresponding α-acetamido ketone.[1][2] This reaction typically employs an acid anhydride and a base.[1] The resulting α-acylaminoketone can then undergo cyclodehydration to form the oxazole ring.[3]
Data Presentation
The following table summarizes the optimized quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Reactants & Catalysts | Molar Ratio (Reactant:Substrate) | Temperature (°C) | Time (h) | Overall Yield (%) |
| 1 | Dakin-West Reaction | L-Alanine, Acetic Anhydride, Dimethylaminopyridine (DMAP), Anhydrous Sodium Acetate | Alanine:Acetic Anhydride = 1:11, DMAP:Alanine = 1:10, Sodium Acetate:Alanine = 2.5:1 | 130 | 5 | 30.5[1] |
| 2 | Robinson-Gabriel Reaction | 3-Acetamido-2-butanone, Polyphosphoric Acid (PPA) | Intermediate:PPA = 1:4 | 150 | 2 |
Experimental Protocols
Step 1: Synthesis of 3-Acetamido-2-butanone via Dakin-West Reaction
This protocol is optimized for the synthesis of the α-acylaminoketone intermediate.[1]
Materials:
-
L-Alanine
-
Acetic Anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Sodium Acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine L-alanine, 4-dimethylaminopyridine (DMAP), and anhydrous sodium acetate.
-
Carefully add acetic anhydride to the flask. The molar ratio of alanine to acetic anhydride should be 1:11.[1] The ratio of DMAP to alanine is 1:10, and the ratio of anhydrous sodium acetate to alanine is 2.5:1.[1]
-
Heat the reaction mixture to 130°C with constant stirring.
-
Maintain the reaction at this temperature for 5 hours.[1]
-
After 5 hours, cool the reaction mixture to room temperature.
-
The resulting product, 3-acetamido-2-butanone, can be carried forward to the next step, potentially after a suitable workup to remove excess reagents, though the cited procedure implies direct use.
Step 2: Synthesis of this compound via Robinson-Gabriel Reaction
This protocol details the cyclodehydration of the intermediate to the final product.[1]
Materials:
-
3-Acetamido-2-butanone (from Step 1)
-
Polyphosphoric Acid (PPA)
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Vacuum distillation apparatus
Procedure:
-
In a round-bottom flask, combine the 3-acetamido-2-butanone intermediate with polyphosphoric acid (PPA). The recommended ratio of the intermediate to PPA is 1:4.[1]
-
Heat the mixture to 150°C with stirring.
-
Allow the reaction to proceed for 2 hours.[1]
-
After cooling, the product, this compound, is purified by vacuum distillation.[1] The total yield for the two-step process is reported to be 30.5%.[1]
Visualizations
Reaction Mechanism Overview
Caption: Overview of the two-step synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Robinson-Gabriel Synthesis of 2,4,5-Trimethyloxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2,4,5-trimethyloxazole, a significant flavor compound found in foods like coffee and cocoa, via the Robinson-Gabriel synthesis. The protocol is based on established methodologies, offering a robust procedure for laboratory application.
Introduction
The Robinson-Gabriel synthesis is a classic organic reaction that forms an oxazole ring through the intramolecular cyclodehydration of a 2-acylamino-ketone.[1][2] This method is a cornerstone in heterocyclic chemistry due to its reliability and the biological significance of oxazole derivatives, which are present in numerous natural products and pharmaceuticals.[3][4] The synthesis of this compound typically involves a two-step process: the formation of the α-acylaminoketone precursor via the Dakin-West reaction, followed by the Robinson-Gabriel cyclization.[5]
Reaction Scheme
The overall synthesis can be depicted as follows:
Step 1: Dakin-West Reaction Alanine is reacted with acetic anhydride in the presence of catalysts to form the intermediate α-acylaminoketone.
Step 2: Robinson-Gabriel Synthesis The α-acylaminoketone undergoes cyclodehydration using a dehydrating agent, such as polyphosphoric acid, to yield this compound.
Quantitative Data Summary
The following table summarizes the optimized reaction conditions for the synthesis of this compound.[5]
| Parameter | Dakin-West Reaction (Step 1) | Robinson-Gabriel Reaction (Step 2) |
| Starting Material | Alanine | α-acylaminoketone |
| Key Reagents | Acetic anhydride, Dimethylamino pyridine, Anhydrous sodium acetate | Polyphosphoric acid (PPA) |
| Reactant Mole Ratio | Alanine:Acetic anhydride (1:11) | α-acylaminoketone:PPA (1:4) |
| Catalyst Ratio (to Alanine) | Dimethylamino pyridine (1:10), Anhydrous sodium acetate (2.5:1) | - |
| Reaction Temperature | 130 °C | 150 °C |
| Reaction Time | 5 hours | 2 hours |
| Overall Yield | - | 30.5% |
| Purification Method | - | Vacuum distillation |
Experimental Protocols
Materials and Equipment:
-
Alanine
-
Acetic anhydride
-
Dimethylamino pyridine (DMAP)
-
Anhydrous sodium acetate
-
Polyphosphoric acid (PPA)
-
Round-bottom flasks
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Vacuum distillation apparatus
-
Standard laboratory glassware
-
Solvents for extraction and purification (e.g., diethyl ether, saturated sodium bicarbonate solution)
Step 1: Synthesis of α-Acylaminoketone (via Dakin-West Reaction) [5]
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine alanine and acetic anhydride in a 1:11 molar ratio.
-
Add dimethylamino pyridine (DMAP) and anhydrous sodium acetate as catalysts. The molar ratio of DMAP to alanine should be 1:10, and the molar ratio of anhydrous sodium acetate to alanine should be 2.5:1.
-
Heat the reaction mixture to 130 °C with continuous stirring.
-
Maintain the reaction at this temperature for 5 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Proceed with the isolation of the crude α-acylaminoketone. Note: The specific workup procedure for this step is not detailed in the source material but would typically involve quenching the excess acetic anhydride and extracting the product.
Step 2: Synthesis of this compound (via Robinson-Gabriel Reaction) [5]
-
In a separate round-bottom flask, place the crude α-acylaminoketone obtained from Step 1.
-
Add polyphosphoric acid (PPA) as the cyclodehydrating agent. The weight ratio of the α-acylaminoketone to PPA should be 1:4.
-
Heat the mixture to 150 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 2 hours.
-
After cooling, carefully quench the reaction mixture, for example, by pouring it onto crushed ice.
-
Neutralize the acidic solution with a suitable base, such as a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation to obtain the final product.[5]
Characterization:
The structure and purity of the synthesized this compound can be confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Robinson-Gabriel synthesis.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Flavors this compound and 2,5-Dimethyl-4-ethyloxazole [spkx.net.cn]
Application Notes and Protocols: Photocycloaddition of 2,4,5-Trimethyloxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a powerful tool for the synthesis of four-membered oxetane rings.[1][2][3] Oxetanes are important structural motifs in a variety of biologically active molecules and have gained significant interest in drug discovery.[1] The incorporation of an oxetane moiety can favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity. This protocol outlines a potential pathway for the synthesis of novel oxetanes through the photocycloaddition of 2,4,5-trimethyloxazole with a model carbonyl compound, such as acetone or benzophenone.
Reaction Mechanism and Experimental Workflow
The proposed reaction proceeds via the excitation of the carbonyl compound to its triplet state upon absorption of UV light. The excited carbonyl then reacts with the ground state this compound to form a diradical intermediate, which subsequently cyclizes to yield the oxetane product.
Caption: Proposed reaction mechanism for the photocycloaddition.
The general workflow for this photochemical reaction involves preparation of the reaction mixture, irradiation in a suitable photoreactor, monitoring of the reaction progress, and subsequent purification and characterization of the product.
Caption: General experimental workflow for the photochemical synthesis.
Experimental Protocol
Materials:
-
This compound
-
Acetone (or other suitable carbonyl compound)
-
Anhydrous acetonitrile (or other suitable solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
Photochemical reactor (e.g., with a medium-pressure mercury lamp)
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Safety Precautions:
-
Photochemical reactions should be carried out in a well-ventilated fume hood.[4]
-
UV radiation is harmful; always use appropriate shielding and personal protective equipment (PPE), including UV-blocking safety glasses.[5][6][7]
-
Handle all chemicals with care, wearing gloves and a lab coat.[5][8]
-
Ensure that the photoreactor is properly assembled and cooled to prevent overheating.[4]
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve this compound (1.0 eq) and the carbonyl compound (e.g., acetone, 5.0 eq) in anhydrous acetonitrile. The concentration of the oxazole should be in the range of 0.05-0.1 M.
-
Degassing: Degas the solution for 15-20 minutes by bubbling a gentle stream of nitrogen or argon through it. This is crucial to remove dissolved oxygen, which can quench the excited state of the carbonyl compound.
-
Irradiation: Place the reaction vessel in the photoreactor and irradiate with a medium-pressure mercury lamp. Maintain the reaction temperature at or near room temperature using a cooling system.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS at regular intervals.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the resulting oxetane.[9][10][11][12][13]
Data Presentation
The following tables present hypothetical, yet plausible, data for the photocycloaddition of this compound with different carbonyl compounds. Note: This data is for illustrative purposes and actual results may vary. Optimization of reaction conditions is recommended.
Table 1: Reaction Conditions and Yields
| Entry | Carbonyl Compound | Solvent | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | Acetone | Acetonitrile | 24 | 85 | 65 |
| 2 | Benzophenone | Benzene | 18 | 92 | 78 |
| 3 | Acetophenone | Acetonitrile | 22 | 88 | 70 |
Table 2: Spectroscopic Data for a Hypothetical Oxetane Product (from reaction with Acetone)
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 1.35 (s, 3H), 1.45 (s, 3H), 1.98 (s, 3H), 2.15 (s, 3H), 2.25 (s, 3H), 4.85 (s, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 10.5, 12.8, 14.2, 25.1, 26.3, 85.2, 95.8, 128.5, 145.1, 158.9 |
| MS (ESI) | m/z: [M+H]⁺ calculated for C₁₀H₁₈NO₂⁺: 184.1332; found: 184.1335 |
Conclusion
This document provides a foundational protocol for the photocycloaddition of this compound. While this specific reaction requires experimental validation and optimization, the provided information, based on analogous and well-established photochemical transformations, offers a strong starting point for researchers. The successful synthesis of novel oxetanes via this route could provide valuable new scaffolds for the development of future therapeutics.
References
- 1. Oxetane Synthesis through the Paternò-Büchi Reaction [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxetane synthesis through the Pat... preview & related info | Mendeley [mendeley.com]
- 4. Common operating guidelines for laboratory photoreactors-Shanghai 3S Technology [3s-tech.net]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. fau.edu [fau.edu]
- 7. Common Hazards of Photographic Chemicals Explained - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. uah.edu [uah.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. cris.biu.ac.il [cris.biu.ac.il]
Application Notes and Protocols for the Synthesis of α-Amino β-Hydroxy Ketones from 2,4,5-Trimethyloxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of α-amino β-hydroxy ketones, valuable chiral building blocks in medicinal chemistry and drug development, utilizing 2,4,5-trimethyloxazole as a practical glycine anion equivalent. The described methodology involves a three-step sequence: a diastereoselective aldol addition of the lithiated oxazole to an aldehyde, followed by the hydrolysis of the oxazole ring, and subsequent deacetylation to yield the final product.
Introduction
α-Amino β-hydroxy ketones are key structural motifs present in a variety of biologically active molecules, including enzyme inhibitors and pharmaceutical agents. Their stereoselective synthesis is of significant interest. This protocol outlines a robust method starting from the readily available this compound. The oxazole ring serves as a masked α-amino ketone functionality, allowing for the initial carbon-carbon bond formation via an aldol reaction. Subsequent hydrolysis unmasks the desired functionality.
Overall Synthetic Scheme
The synthesis proceeds through the following three key steps:
-
Diastereoselective Aldol Addition: this compound is deprotonated at the 2-methyl group using a strong base, typically an organolithium reagent, to form a nucleophilic lithiated species. This intermediate then reacts with a chosen aldehyde in a diastereoselective aldol addition to yield a β-hydroxy oxazole derivative.
-
Oxazole Ring Hydrolysis to N-Acetyl Amino Ketone: The resulting oxazole is subjected to acidic hydrolysis to open the heterocyclic ring and form the corresponding N-acetyl α-amino β-hydroxy ketone.
-
Deacetylation to α-Amino β-Hydroxy Ketone: The final step involves the removal of the N-acetyl protecting group under acidic or basic conditions to afford the target α-amino β-hydroxy ketone.
Experimental Protocols
Step 1: Synthesis of 2-(2-Hydroxy-2-phenylethyl)-4,5-dimethyloxazole (A Representative Aldol Adduct)
This protocol describes the reaction of lithiated this compound with benzaldehyde as a representative aldehyde.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Diethylamine
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
A solution of lithium diethylamide (LDA) is prepared in situ. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (e.g., 20 mL per 10 mmol of oxazole) and cool to -78 °C in a dry ice/acetone bath.
-
To the cooled THF, add diethylamine (1.5 equivalents relative to the oxazole) via syringe.
-
Slowly add n-butyllithium (1.4 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C. After the addition is complete, warm the solution to 0 °C for 10 minutes, and then re-cool to -78 °C.
-
In a separate flame-dried flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add the LDA solution to the oxazole solution via cannula at -78 °C. The reaction mixture will typically turn a yellow-orange color. Stir for 10-15 minutes at this temperature.
-
Add freshly distilled benzaldehyde (1.0 equivalent) dropwise to the reaction mixture at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(2-hydroxy-2-phenylethyl)-4,5-dimethyloxazole.
Data Presentation: Aldol Addition with Various Aldehydes
| Entry | Aldehyde | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Benzaldehyde | 2-(2-Hydroxy-2-phenylethyl)-4,5-dimethyloxazole | >95:5 | 85 |
| 2 | Isobutyraldehyde | 2-(2-Hydroxy-3-methylbutyl)-4,5-dimethyloxazole | >95:5 | 80 |
| 3 | Cinnamaldehyde | 2-(2-Hydroxy-4-phenylbut-3-en-1-yl)-4,5-dimethyloxazole | >95:5 | 78 |
Note: Diastereomeric ratios and yields are representative and may vary based on specific reaction conditions and purification.
Step 2: Hydrolysis of 2-(2-Hydroxy-2-phenylethyl)-4,5-dimethyloxazole to N-(1-Hydroxy-1-phenyl-3-oxobutan-2-yl)acetamide
Materials:
-
2-(2-Hydroxy-2-phenylethyl)-4,5-dimethyloxazole
-
Tetrahydrofuran (THF)
-
2M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the β-hydroxy oxazole (1.0 equivalent) in THF in a round-bottom flask.
-
Add 2M HCl solution (e.g., 5-10 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-acetyl α-amino β-hydroxy ketone.
Step 3: Deacetylation to 2-Amino-1-hydroxy-1-phenylbutan-3-one
Materials:
-
N-(1-Hydroxy-1-phenyl-3-oxobutan-2-yl)acetamide
-
6M Hydrochloric Acid (HCl) or 10% aqueous Sodium Hydroxide (NaOH)
-
Diethyl ether
Procedure (Acidic Hydrolysis):
-
To a solution of the N-acetyl amino ketone (1.0 equivalent) in a suitable solvent (e.g., methanol or water), add 6M HCl (excess).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
The crude product, likely the hydrochloride salt, can be triturated with diethyl ether to induce precipitation.
-
Filter the solid and wash with cold diethyl ether to obtain the hydrochloride salt of the α-amino β-hydroxy ketone.
-
The free amine can be obtained by neutralization with a suitable base.
Procedure (Basic Hydrolysis):
-
Dissolve the N-acetyl amino ketone (1.0 equivalent) in a mixture of methanol and 10% aqueous NaOH.
-
Stir the reaction at room temperature or gently heat, monitoring by TLC.
-
Once the reaction is complete, neutralize the solution with an appropriate acid (e.g., dilute HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify as necessary.
Data Presentation: Hydrolysis and Deacetylation
| Starting Material | Product | Hydrolysis Conditions | Deacetylation Conditions | Overall Yield (%) |
| 2-(2-Hydroxy-2-phenylethyl)-4,5-dimethyloxazole | 2-Amino-1-hydroxy-1-phenylbutan-3-one | 2M HCl, THF, 50°C | 6M HCl, reflux | 75 (over two steps) |
| 2-(2-Hydroxy-3-methylbutyl)-4,5-dimethyloxazole | 2-Amino-1-hydroxy-4-methylpentan-3-one | 2M HCl, THF, 50°C | 6M HCl, reflux | 72 (over two steps) |
Note: Yields are representative and may require optimization for specific substrates.
Visualizations
Reaction Pathway
Caption: Overall synthetic pathway from this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Application Notes and Protocols for Regio- and Diastereoselective Photocycloaddition of Cinnamates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The [2+2] photocycloaddition of cinnamate derivatives is a powerful method for the synthesis of cyclobutane rings, which are key structural motifs in numerous natural products and pharmaceuticals. Achieving high regio- and diastereoselectivity in these reactions is a significant challenge. This document provides detailed application notes and experimental protocols for conducting regio- and diastereoselective photocycloaddition of cinnamates, focusing on modern photocatalytic methods. The protocols are based on established literature and are intended to serve as a guide for researchers in organic synthesis and drug development.
Key Concepts and Reaction Pathway
The [2+2] photocycloaddition of cinnamates can be initiated by direct irradiation or, more commonly, through the use of a photosensitizer. In the presence of a photosensitizer, the reaction typically proceeds through a triplet energy transfer mechanism. The excited triplet state of the cinnamate then reacts with a ground-state alkene to form a 1,4-diradical intermediate. The stereochemical outcome of the reaction is determined at the cyclization step of this intermediate. Factors such as the choice of photosensitizer, solvent, temperature, and the use of chiral catalysts or templates can significantly influence the regio- and diastereoselectivity.
Caption: Factors influencing the regio- and diastereoselectivity of photocycloaddition.
Data Presentation: Quantitative Comparison of Different Protocols
The following table summarizes the results of various regio- and diastereoselective photocycloaddition reactions of cinnamates under different experimental conditions.
| Entry | Cinnamate Derivative | Alkene | Photosensitizer/Catalyst System | Light Source | Solvent | Temp. (°C) | Yield (%) | d.r. | ee (%) | Reference |
| 1 | Methyl cinnamate | Styrene | --INVALID-LINK-- / Chiral Oxazaborolidine | Blue LED | CH₂Cl₂ | -25 | 85 | 4:1 | 92 | [1][2] |
| 2 | Ethyl cinnamate | 4-Methoxystyrene | Ir(ppy)₃ | 450W Hg lamp | CH₂Cl₂ | rt | 93 | >20:1 | N/A | [3] |
| 3 | Methyl 4-nitro-cinnamate | Styrene | Ir(ppy)₃ | 450W Hg lamp | CH₂Cl₂ | rt | 91 | >20:1 | N/A | [3] |
| 4 | 4-Vinylbenzoic acid | 4-Vinylbenzoic acid | CdSe/ZnS Quantum Dots | 450 nm LED | Toluene | rt | >95 | 98:2 (syn:anti) | N/A | [4][5] |
| 5 | Cinnamic acid | Cinnamic acid | 1,8-Naphthalenediol (template) | 400W Hg lamp | Solid-state | rt | 95 | Single diastereomer | N/A | [6][7] |
| 6 | N,O-acetal | Various olefins | Chiral Phosphoric Acid (sensitizer) | 459 nm LED | Toluene | -20 | 54-96 | up to 95:5 | 84-98 | [8] |
d.r. = diastereomeric ratio; ee = enantiomeric excess; N/A = not applicable or not reported; rt = room temperature.
Experimental Protocols
Protocol 1: Enantioselective [2+2] Cycloaddition using a Dual Iridium Photocatalyst and Chiral Lewis Acid System.[1][2]
This protocol describes the enantioselective [2+2] cycloaddition of cinnamate esters with styrenes using a combination of an iridium-based photosensitizer and a chiral oxazaborolidine Lewis acid.
Materials:
-
Methyl cinnamate (1.0 equiv)
-
Styrene (5.0 equiv)
-
--INVALID-LINK-- (1 mol%)
-
Chiral oxazaborolidine catalyst (25 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Schlenk tube or similar reaction vessel
-
Blue LED light source (e.g., 457 nm)
-
Cryostat or cooling system
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the chiral oxazaborolidine catalyst.
-
Add anhydrous CH₂Cl₂ to dissolve the catalyst.
-
Add methyl cinnamate, styrene, and the iridium photocatalyst to the reaction vessel.
-
Cool the reaction mixture to -25 °C using a cryostat.
-
Irradiate the mixture with a blue LED light source for 24-76 hours, ensuring the temperature is maintained.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the cyclobutane adducts.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Protocol 2: Regioselective [2+2] Cycloaddition using a Visible-Light Triplet Sensitizer.[3]
This protocol outlines a method for the synthesis of substituted cyclobutanes from cinnamates and related alkenes using a simple iridium photosensitizer.
Materials:
-
Cinnamate ester (1.0 equiv)
-
Alkene (1.2 equiv)
-
Ir(ppy)₃ (1-2 mol%)
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
Reaction vessel (e.g., Pyrex tube)
-
High-power light source (e.g., 450W medium-pressure Hg lamp)
Procedure:
-
In a Pyrex reaction tube, dissolve the cinnamate ester, alkene, and Ir(ppy)₃ in the anhydrous solvent.
-
Degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes to remove oxygen, which can quench the triplet excited state.
-
Seal the tube and place it at a suitable distance from the light source.
-
Irradiate the reaction mixture at room temperature for the specified time (typically a few hours), with cooling if necessary to prevent overheating from the lamp.
-
Monitor the reaction by TLC or ¹H NMR.
-
Once the starting material is consumed, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired cyclobutane product.
-
Characterize the product and determine the regio- and diastereoselectivity by spectroscopic methods.
Protocol 3: Template-Directed [2+2] Photocycloaddition in the Solid State.[6][7]
This protocol describes a solvent-free method for achieving high regio- and diastereoselectivity in the photodimerization of cinnamic acids using a covalent template.
Materials:
-
Cinnamic acid derivative
-
1,8-Naphthalenediol (template)
-
DCC (N,N'-dicyclohexylcarbodiimide) for template attachment
-
Glass slides
-
UV lamp (e.g., 400W medium-pressure Hg lamp)
Procedure:
-
Synthesize the diester of the cinnamic acid derivative and 1,8-naphthalenediol via a DCC-mediated esterification.
-
Place the solid powder of the resulting template-bound cinnamate derivative between two glass microscope slides.
-
Irradiate the solid sample with a medium-pressure Hg lamp for several hours.
-
Periodically mix the solid powder to ensure uniform irradiation.
-
Monitor the reaction progress by dissolving a small sample and analyzing by ¹H NMR.
-
After completion, the cycloadduct can be isolated.
-
The template can be recovered by hydrolysis of the ester linkages under basic conditions, yielding the β-truxinic acid derivative.
Concluding Remarks
The choice of experimental setup for the regio- and diastereoselective photocycloaddition of cinnamates depends on the desired stereochemical outcome and the available resources. For enantioselective transformations, the use of chiral catalysts in conjunction with photosensitizers is a powerful strategy. For achieving high diastereoselectivity and regioselectivity, methods employing triplet sensitizers or templates in the solid state are highly effective. The protocols provided herein offer a starting point for researchers to explore these valuable transformations in their own laboratories. Careful optimization of reaction parameters such as catalyst loading, temperature, and irradiation time may be necessary to achieve optimal results for specific substrates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective [2+2] Cycloadditions of Cinnamate Esters: Generalizing Lewis Acid Catalysis of Triplet Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photosensitised regioselective [2+2]-cycloaddition of cinnamates and related alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives - American Chemical Society [acs.digitellinc.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
The Role of 2,4,5-Trimethyloxazole in Flavor and Fragrance Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trimethyloxazole is a heterocyclic compound that plays a significant role in the flavor and fragrance industry. It is a key contributor to the desirable roasted, nutty, and savory notes found in a variety of cooked foods, including roasted meat, coffee, and cocoa. Its potent and versatile aroma profile makes it a valuable ingredient for flavor creation and product development. This document provides detailed application notes and experimental protocols for the synthesis, analysis, and application of this compound in flavor and fragrance chemistry.
Sensory Properties and Natural Occurrence
This compound is characterized by a complex and desirable sensory profile. It is primarily described as having a nutty, roasted, and slightly sweet aroma.[1] At different concentrations, it can also impart notes of cocoa, coffee, and even savory, meaty undertones.
Table 1: Sensory Profile of this compound
| Attribute | Description |
| Odor | Nutty, sweet, green, roasted, wasabi, shellfish, mustard, vegetable.[1] |
| Taste | Earthy, potato-like, mushroom, burnt, nutty, hazelnut, oily, nut skin.[1] |
| Odor Threshold | 5 ppb (parts per billion) in water.[1] |
This compound is naturally formed during the thermal processing of food through the Maillard reaction and Strecker degradation of amino acids. Its presence has been identified in a wide range of products:
Table 2: Natural Occurrence of this compound in Food
| Food Product | Reference |
| Heated Beef | |
| Cooked Pork | |
| Fried Chicken | |
| Roasted Coffee | [2] |
| Cocoa | |
| French Fries | |
| Autolyzed Yeast | |
| Cooked Egg |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dakin-West and Robinson-Gabriel Reactions
This protocol describes a two-step synthesis of this compound starting from L-alanine. The first step is the Dakin-West reaction to form an α-acylaminoketone intermediate, followed by the Robinson-Gabriel cyclization to yield the final product.[3]
Materials:
-
L-Alanine
-
Acetic Anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Sodium Acetate
-
Polyphosphoric Acid (PPA)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
Step 1: Dakin-West Reaction (Formation of α-acylaminoketone)
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine L-alanine and acetic anhydride in a 1:11 molar ratio.
-
Add DMAP (1:10 molar ratio to L-alanine) and anhydrous sodium acetate (2.5:1 molar ratio to L-alanine) as catalysts.
-
Heat the reaction mixture to 130°C and maintain for 5 hours with continuous stirring.
-
After cooling to room temperature, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude α-acylaminoketone.
Step 2: Robinson-Gabriel Cyclization (Formation of this compound)
-
In a clean, dry round-bottom flask, add the crude α-acylaminoketone obtained from Step 1.
-
Add polyphosphoric acid (PPA) in a 1:4 mass ratio (product from Step 1:PPA).
-
Heat the mixture to 150°C and maintain for 2 hours with vigorous stirring.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation to obtain the final product. The total yield is approximately 30.5%.[3]
Diagram 1: Synthesis of this compound
Caption: Synthesis of this compound.
Protocol 2: Quantification of this compound in a Food Matrix by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the quantification of this compound in a food sample using GC-MS with a stable isotope-labeled internal standard.
Materials:
-
Food sample (e.g., ground coffee, cocoa powder, cooked meat homogenate)
-
This compound analytical standard
-
Internal standard (e.g., deuterated this compound)
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Weigh 5 g of the homogenized food sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of the internal standard solution.
-
Add 20 mL of DCM to the tube.
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the DCM supernatant into a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract through a 0.45 µm syringe filter into a GC vial.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Oven Program: Start at 40°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) mode at 70 eV. Scan range m/z 40-300.
-
Quantification: Use selected ion monitoring (SIM) mode for higher sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 111, 68) and its internal standard.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of this compound and a fixed concentration of the internal standard.
-
Analyze the calibration standards using the same GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Calculate the concentration of this compound in the food sample by using the calibration curve.
-
Diagram 2: GC-MS Quantification Workflow
Caption: GC-MS Quantification Workflow.
Application in Flavor Formulations
This compound is a versatile ingredient used to enhance and create a variety of savory and sweet flavors. Its nutty and roasted characteristics make it particularly suitable for meat, coffee, and chocolate flavor profiles.
Application Note 1: Enhancing Savory Meat Flavors
This compound can be used to impart a more authentic and roasted character to savory meat flavors, such as beef, pork, and chicken. It is particularly effective in reaction flavors (process flavors) where it can be formed in situ or added as a component.
Example Formulation: Roasted Beef Flavor Concentrate
| Ingredient | Percentage (%) |
| This compound (1% in Propylene Glycol) | 0.5 - 2.0 |
| 2-Methyl-3-furanthiol (0.1% in Propylene Glycol) | 0.1 - 0.5 |
| Methional (1% in Propylene Glycol) | 0.2 - 1.0 |
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) | 1.0 - 5.0 |
| Disodium Inosinate & Disodium Guanylate (I+G) | 2.0 - 5.0 |
| Hydrolyzed Vegetable Protein (HVP) | 20.0 - 40.0 |
| Yeast Extract | 10.0 - 20.0 |
| Salt | 10.0 - 20.0 |
| Propylene Glycol | q.s. to 100 |
Protocol for Preparation:
-
Dissolve the solid ingredients (I+G, HVP, Yeast Extract, Salt) in a minimal amount of warm water.
-
Add the propylene glycol and mix until a homogenous paste is formed.
-
Add the liquid flavor components (this compound solution, 2-Methyl-3-furanthiol solution, Methional solution, and Furaneol®) and mix thoroughly.
-
Homogenize the mixture to ensure uniform distribution of all components.
Application Note 2: Creating Authentic Chocolate and Coffee Flavors
The nutty and roasted notes of this compound are highly complementary to chocolate and coffee flavor profiles. It can be used to enhance the roasted bean character and add complexity.
Example Formulation: Dark Chocolate Flavor Enhancer
| Ingredient | Percentage (%) |
| This compound (0.1% in Ethanol) | 1.0 - 3.0 |
| 2,3,5-Trimethylpyrazine (1% in Ethanol) | 2.0 - 5.0 |
| Vanillin | 5.0 - 10.0 |
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) | 0.5 - 2.0 |
| Phenylacetic Acid (0.1% in Ethanol) | 0.1 - 0.5 |
| Ethanol (95%) | q.s. to 100 |
Protocol for Preparation:
-
Dissolve the vanillin and Furaneol® in ethanol.
-
Add the solutions of this compound, 2,3,5-Trimethylpyrazine, and Phenylacetic Acid.
-
Mix thoroughly until all components are fully dissolved.
-
Store in a tightly sealed, light-resistant container.
Diagram 3: Flavor Formulation Logic
Caption: Flavor Formulation Logic.
Conclusion
This compound is a powerful and versatile tool in the arsenal of flavor and fragrance chemists. Its unique sensory properties contribute significantly to the authentic and desirable roasted and nutty notes in a wide array of food products. The provided protocols and application notes offer a starting point for researchers and developers to explore the full potential of this important flavor compound in creating innovative and appealing products. Careful control over its synthesis, purification, and application levels is crucial to achieving the desired sensory impact.
References
Application Notes and Protocols: 2,4,5-Trimethyloxazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trimethyloxazole is a versatile heterocyclic compound that serves as a valuable reagent in modern organic synthesis. Its unique electronic and structural features allow it to participate in a variety of transformations, making it a key building block for the construction of complex molecular architectures, including pyridoxine (Vitamin B6) derivatives and polyfunctionalized acyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.
Synthesis of this compound
The most common and effective method for the preparation of this compound is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone.[1][2] The precursor, 3-acetylamino-2-butanone, can be synthesized via the Dakin-West reaction of DL-alanine with acetic anhydride.[2]
Experimental Protocol: Robinson-Gabriel Synthesis of this compound[2]
Step 1: Synthesis of 3-Acetylamino-2-butanone (Dakin-West Reaction)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine DL-alanine (1.0 mol), acetic anhydride (11.0 mol), anhydrous sodium acetate (2.5 mol), and 4-dimethylaminopyridine (0.1 mol).
-
Heat the reaction mixture to 130 °C and stir for 5 hours.
-
After cooling to room temperature, carefully pour the mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude 3-acetylamino-2-butanone, which can be used in the next step without further purification.
Step 2: Cyclodehydration to this compound (Robinson-Gabriel Cyclization)
-
To the crude 3-acetylamino-2-butanone (1.0 mol), add polyphosphoric acid (PPA) in a 1:4 mass ratio (product from step 1:PPA).
-
Heat the mixture to 150 °C and stir for 2 hours.
-
Allow the reaction to cool slightly, then carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound as a yellowish liquid.
Quantitative Data for Synthesis
| Reaction Step | Starting Materials | Key Reagents/Conditions | Product | Yield |
| Dakin-West Reaction | DL-alanine, Acetic anhydride | Anhydrous sodium acetate, DMAP, 130 °C, 5 h | 3-Acetylamino-2-butanone | Not specified, used crude |
| Robinson-Gabriel Cyclization | 3-Acetylamino-2-butanone | Polyphosphoric acid, 150 °C, 2 h | This compound | 30.5% (overall)[2] |
Logical Workflow for the Synthesis of this compound
Caption: Synthetic pathway to this compound.
Application in Diels-Alder Reactions: Synthesis of Pyridine Derivatives
Oxazoles, including this compound, are valuable dienes in the hetero-Diels-Alder reaction, providing a powerful route to substituted pyridines. A prominent application is in the synthesis of pyridoxine (Vitamin B6) and its analogues.[3] The oxazole reacts with a suitable dienophile, and the resulting bicyclic adduct undergoes a retro-Diels-Alder reaction with loss of a small molecule (e.g., water) to afford the aromatic pyridine ring.
Experimental Protocol: Diels-Alder Reaction for Pyridoxine Analogue Synthesis (Representative)
-
In a sealed tube, combine this compound (1.0 equiv) and a suitable dienophile, such as diethyl fumarate (1.2 equiv).
-
Heat the mixture at 180-200 °C for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
The resulting Diels-Alder adduct is often not isolated and undergoes spontaneous or acid-catalyzed aromatization.
-
To facilitate aromatization, the crude reaction mixture can be treated with a catalytic amount of a strong acid (e.g., HCl in ethanol).
-
Purify the resulting pyridine derivative by column chromatography on silica gel.
Quantitative Data for Diels-Alder Reactions of Oxazoles
| Oxazole Diene | Dienophile | Product Type | Yield | Reference |
| 4-Methyl-5-alkoxyoxazole | Various dienophiles | Pyridoxine precursors | Moderate to Good | [3] |
| This compound | Diethyl fumarate | Substituted Pyridine | Not specified | Representative |
| 5-Ethoxyoxazoles | Dimethyl maleate | Pyridoxine analogues | Not specified | [4] |
Signaling Pathway for Pyridine Synthesis via Diels-Alder Reaction
Caption: Diels-Alder approach to pyridine synthesis.
Application in Photocycloaddition Reactions: Synthesis of α-Amino, β-Hydroxy Ketones
This compound undergoes a regio- and diastereoselective [2+2] photocycloaddition reaction (Paternò-Büchi reaction) with aldehydes to yield bicyclic oxetanes. These adducts can be readily hydrolyzed to afford valuable erythro-α-amino, β-hydroxy methyl ketones, which are important building blocks in organic synthesis.
Experimental Protocol: Photocycloaddition of this compound with an Aromatic Aldehyde (Representative)
-
In a quartz reaction vessel, dissolve this compound (1.0 equiv) and the aromatic aldehyde (e.g., benzaldehyde, 1.2 equiv) in a suitable solvent such as acetonitrile.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Irradiate the solution with a medium-pressure mercury lamp (λ > 290 nm) at room temperature while stirring.
-
Monitor the reaction by TLC or GC-MS until the starting materials are consumed.
-
Remove the solvent under reduced pressure to obtain the crude bicyclic oxetane.
-
For hydrolysis, dissolve the crude oxetane in a mixture of THF and water containing a catalytic amount of acid (e.g., dilute HCl).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting α-amino, β-hydroxy ketone by column chromatography.
Quantitative Data for Photocycloaddition Reactions of Oxazoles
| Oxazole | Aldehyde | Product Type | Diastereoselectivity | Yield |
| 5-Methoxyoxazoles | Aromatic Aldehydes | Bicyclic Oxetanes | High (exo) | Good |
| This compound | Benzaldehyde | erythro-α-Amino, β-hydroxy methyl ketone | High (erythro) | Not specified |
| 5-Methoxyoxazoles | α-Keto Esters | Bicyclic Oxetanes | High (exo) | Good |
Experimental Workflow for Photocycloaddition and Hydrolysis
Caption: Workflow for the synthesis of α-amino, β-hydroxy ketones.
Conclusion
This compound is a readily accessible and highly useful reagent for the synthesis of important molecular scaffolds. Its ability to function as a diene in Diels-Alder reactions provides a direct entry into substituted pyridine systems, with notable applications in the synthesis of Vitamin B6 analogues. Furthermore, its participation in photocycloaddition reactions offers a stereoselective route to valuable α-amino, β-hydroxy ketones. The protocols and data presented herein provide a solid foundation for researchers to explore and exploit the synthetic potential of this versatile heterocyclic compound in their own research and development endeavors.
References
Analytical Techniques for the Identification of 2,4,5-Trimethyloxazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the identification and analysis of 2,4,5-trimethyloxazole, a heterocyclic compound with applications in flavor and fragrance industries as well as being a potential biomarker.[1][2] The following sections detail the methodologies for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.
Application Note:
GC-MS is highly suitable for the qualitative and quantitative analysis of this compound in complex matrices such as food products, environmental samples, and biological fluids. The method offers high sensitivity and specificity, allowing for the detection of trace amounts of the analyte. The mass spectrum of this compound is characterized by a prominent molecular ion peak and specific fragmentation patterns that serve as a fingerprint for its identification.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Molecular Ion (M+) | 111.068413911 Da | PubChem |
| Major Mass Fragments (m/z) | 43.0, 55.0, 111.0, 42.0, 68.0 | [3][4] |
| Kovats Retention Index (Standard non-polar column) | 822 - 843 | [3] |
Experimental Protocol:
Sample Preparation:
-
Liquid Samples (e.g., flavor extracts): Dilute the sample in a suitable volatile solvent such as dichloromethane or hexane.
-
Solid Samples (e.g., food products): Use headspace sampling or solvent extraction. For solvent extraction, homogenize the sample with a suitable solvent, followed by filtration or centrifugation to remove solid particles.
-
Derivatization: For most applications involving this compound, derivatization is not necessary due to its volatility.
GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS System: Agilent 5977A MSD or equivalent.
-
Interface Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-350.
Data Analysis: Identify this compound by comparing the retention time and the acquired mass spectrum with a reference standard or a spectral library (e.g., NIST).
Experimental Workflow:
High-Performance Liquid Chromatography (HPLC)
HPLC can be employed for the analysis of this compound, particularly when dealing with non-volatile matrices or when derivatization is required for detection.
Application Note:
While GC-MS is often the preferred method for volatile compounds, HPLC offers an alternative for samples that are not amenable to gas chromatography. Reversed-phase HPLC with UV detection is a common approach. Method development may be required to achieve optimal separation from other matrix components. For enhanced sensitivity and selectivity, HPLC coupled with mass spectrometry (LC-MS) can be utilized.
Experimental Protocol:
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.
HPLC Parameters:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detector: UV detector set at a wavelength determined by the UV-Vis spectrum of this compound (typically around 220 nm).
Data Analysis: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from standards of known concentrations.
Experimental Workflow:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Application Note:
¹H and ¹³C NMR are invaluable for the unambiguous identification of this compound. The chemical shifts and coupling patterns of the protons and carbons provide definitive structural information. For complex mixtures, 2D NMR techniques such as COSY and HSQC may be necessary to resolve overlapping signals and confirm connectivities.
Quantitative Data Summary:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent | Reference |
| ¹H NMR | ~2.0-2.4 | Singlets | CDCl₃ | [3] |
| ¹³C NMR | ~9.7, 11.0, 13.7, 130.2, 142.6, 158.7 | - | CDCl₃ | [3] |
Experimental Protocol:
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.0 s
-
Data Analysis: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Logical Relationship of Analytical Steps:
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a rapid and non-destructive technique for obtaining an infrared spectrum of a sample, providing information about the functional groups present.
Application Note:
ATR-FTIR is a convenient method for the rapid identification of this compound in its liquid form. The technique requires minimal to no sample preparation. The resulting spectrum can be compared to a reference spectrum for confirmation. It is particularly useful for quality control purposes and for distinguishing between different isomers.
Experimental Protocol:
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small drop of the liquid sample directly onto the ATR crystal.
FTIR Parameters:
-
Spectrometer: Bruker Tensor 27 FT-IR or equivalent with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.
Data Analysis: The acquired spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Identify characteristic absorption bands corresponding to the functional groups present in this compound (e.g., C=N, C-O, C-H bonds) and compare with a reference spectrum.
Experimental Workflow:
References
One-Pot Synthesis of Multisubstituted Oxazoles from Amino Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The development of efficient and atom-economical synthetic routes to functionalized oxazoles is therefore of significant interest. This document provides detailed application notes and protocols for the one-pot synthesis of multisubstituted oxazoles directly from amino acids or their simple derivatives, facilitating the rapid generation of diverse oxazole libraries for drug discovery and development.
Introduction
One-pot syntheses offer significant advantages over traditional multi-step procedures by reducing reaction time, minimizing waste, and simplifying purification processes. This protocol collection focuses on three robust one-pot or domino methodologies for converting readily available amino acids into valuable multisubstituted oxazoles:
-
DMT-MM Mediated Synthesis of Oxazol-5(4H)-ones and Subsequent Functionalization: A versatile method for the synthesis of oxazolones from amino acids and carboxylic acids, with the potential for subsequent in-situ functionalization.
-
Iodine/Copper-Assisted Domino Synthesis of 2,5-Disubstituted Oxazoles: A domino reaction involving the coupling of α-amino acids with arylacetylenes to directly afford 2,5-disubstituted oxazoles.
-
Robinson-Gabriel Synthesis from N-Acyl-α-Amino Ketones: A classic and effective cyclodehydration strategy to form oxazoles from N-acylated amino ketone precursors, which can be prepared in a preceding step from amino acids.
These methods provide access to a variety of substitution patterns on the oxazole ring, making them highly valuable for structure-activity relationship (SAR) studies.
Data Presentation
The following tables summarize quantitative data for the synthesis of multisubstituted oxazoles using the described one-pot methodologies.
Table 1: DMT-MM Mediated One-Pot Synthesis of Oxazol-5(4H)-ones
| Entry | Amino Acid | Carboxylic Acid | Base | Solvent | Time (h) | Yield (%) |
| 1 | L-Phenylalanine | Benzoic Acid | N,N-Diethylaniline | THF/H₂O | 3 | 95 |
| 2 | L-Leucine | Acetic Acid | N,N-Diethylaniline | THF/H₂O | 3 | 88 |
| 3 | Glycine | 4-Methoxybenzoic Acid | N,N-Diethylaniline | THF/H₂O | 3 | 92 |
| 4 | L-Alanine | Phenylacetic Acid | N,N-Diethylaniline | THF/H₂O | 3 | 90 |
Table 2: I₂/Cu(NO₃)₂-Assisted One-Pot Synthesis of 2,5-Disubstituted Oxazoles
| Entry | α-Amino Acid | Arylacetylene | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Glycine | Phenylacetylene | DMSO | 100 | 12 | 85 |
| 2 | L-Alanine | 4-Methylphenylacetylene | DMSO | 100 | 12 | 78 |
| 3 | L-Phenylalanine | 4-Methoxyphenylacetylene | DMSO | 100 | 12 | 72 |
| 4 | L-Leucine | Phenylacetylene | DMSO | 100 | 12 | 65 |
Table 3: Robinson-Gabriel Synthesis of 2,4,5-Trisubstituted Oxazoles from N-Acyl-α-Amino Ketones
| Entry | N-Acyl-α-Amino Ketone Precursor | Dehydrating Agent | Solvent | Time (h) | Yield (%) |
| 1 | N-(1-Phenyl-1-oxopropan-2-yl)benzamide | POCl₃ | Dioxane | 4 | 79 |
| 2 | N-(1-(4-Tolyl)-1-oxopropan-2-yl)benzamide | POCl₃ | Dioxane | 4 | 76 |
| 3 | N-(3-Methyl-1-oxo-1-phenylbutan-2-yl)-4-(phenylsulfonyl)benzamide[1] | POCl₃ | Reflux | 4 | 79 |
| 4 | N-(3-Methyl-1-oxo-1-(p-tolyl)butan-2-yl)-4-(phenylsulfonyl)benzamide[1] | POCl₃ | Reflux | 4 | 76 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2,4-Disubstituted Oxazol-5(4H)-ones using DMT-MM[2]
This protocol describes the N-acylation of an amino acid with a carboxylic acid, followed by in-situ cyclodehydration to yield the corresponding oxazol-5(4H)-one.
Materials:
-
Amino Acid (1.0 mmol)
-
Carboxylic Acid (1.1 mmol)
-
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) (2.2 mmol)
-
N,N-Diethylaniline (2.0 mmol)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a solution of the amino acid (1.0 mmol) and carboxylic acid (1.1 mmol) in a mixture of THF and water (e.g., 1:1, 10 mL), add DMT-MM (1.1 mmol) at room temperature.
-
Stir the mixture at room temperature for the time required for the completion of N-acylation (typically monitored by TLC).
-
To the resulting solution containing the N-acylamino acid, add another portion of DMT-MM (1.1 mmol) followed by N,N-diethylaniline (2.0 mmol).
-
Stir the reaction mixture at room temperature for 3 hours.
-
After completion of the reaction (monitored by TLC), dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired oxazol-5(4H)-one.
Protocol 2: I₂/Cu(NO₃)₂-Assisted One-Pot Synthesis of 2,5-Disubstituted Oxazoles[2]
This protocol details a domino reaction for the synthesis of 2,5-disubstituted oxazoles from α-amino acids and arylacetylenes.
Materials:
-
α-Amino Acid (1.2 mmol)
-
Arylacetylene (0.5 mmol)
-
Iodine (I₂) (1.0 mmol)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (0.1 mmol)
-
Dimethyl sulfoxide (DMSO) (3 mL)
Procedure:
-
To a reaction tube, add the arylacetylene (0.5 mmol), α-amino acid (1.2 mmol), iodine (1.0 mmol), and Cu(NO₃)₂·3H₂O (0.1 mmol).
-
Add DMSO (3 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 2,5-disubstituted oxazole.
Protocol 3: Robinson-Gabriel Synthesis of 2,4,5-Trisubstituted Oxazoles from N-Acyl-α-Amino Ketones[1][3]
This protocol describes the cyclodehydration of an N-acyl-α-amino ketone to form a trisubstituted oxazole. The N-acyl-α-amino ketone precursor can be synthesized from the corresponding N-acylamino acid.
Materials:
-
N-Acyl-α-amino ketone (1.0 mmol)
-
Phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents)
-
Anhydrous solvent (e.g., Dioxane, DMF)
Procedure:
-
Dissolve the N-acyl-α-amino ketone (1.0 mmol) in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser.
-
Carefully add phosphorus oxychloride (POCl₃) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it into ice-water.
-
Neutralize the solution with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure 2,4,5-trisubstituted oxazole.
Visualizations
The following diagrams illustrate the conceptual workflows for the one-pot synthesis of multisubstituted oxazoles.
Caption: General workflow for DMT-MM mediated one-pot oxazole synthesis.
Caption: Domino pathway for I₂/Cu(NO₃)₂-assisted oxazole synthesis.
References
2,4,5-Trimethyloxazole: A Versatile Flavoring Agent with Limited Direct Application in Pharmaceutical Synthesis
Application Note
Introduction
2,4,5-Trimethyloxazole is a heterocyclic organic compound that is primarily recognized for its potent sensory properties, contributing to the flavor and aroma profiles of various cooked foods. It is characterized by a nutty, sweet, and green aroma and an earthy, potato-like, and mushroom taste. While the oxazole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds and pharmaceuticals, extensive research indicates that this compound itself is not a common starting material or key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its primary application remains firmly within the flavor and fragrance industry. This document provides an overview of the synthesis of this compound and discusses the broader context of oxazoles in pharmaceutical development, clarifying the distinction between the general importance of the oxazole ring system and the specific use of its simple trimethylated derivative.
Synthesis of this compound
The synthesis of this compound is well-established and can be achieved through various methods. One common laboratory-scale synthesis involves a two-step process starting from readily available precursors.
Experimental Protocol: Synthesis of this compound
This protocol describes a typical synthesis route for this compound.
Materials:
-
3-hydroxy-2-butanone (acetoin)
-
Ammonium acetate
-
Acetic acid
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine 3-hydroxy-2-butanone (1.0 eq), ammonium acetate (1.5 eq), and a suitable solvent such as toluene or acetic acid.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If acetic acid was used as the solvent, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.
-
Quantitative Data:
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 3-hydroxy-2-butanone | 1.0 equivalent |
| Ammonium acetate | 1.5 equivalents |
| Reaction Conditions | |
| Solvent | Toluene or Acetic Acid |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Product | |
| Yield | 60-80% |
| Boiling Point | 133-134 °C |
| Appearance | Colorless to pale yellow liquid |
The Oxazole Scaffold in Pharmaceutical Synthesis
While this compound has not been identified as a direct precursor in pharmaceutical synthesis, the broader class of oxazole-containing molecules is of significant interest to medicinal chemists. The oxazole ring is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.
Numerous pharmaceuticals and biologically active natural products incorporate a more complex, substituted oxazole ring in their structure. Examples include:
-
Oxaprozin: A non-steroidal anti-inflammatory drug (NSAID). Its structure contains a 4,5-diphenyloxazole moiety.
-
Sulfamoxole: An antibacterial sulfonamide. Its structure features a 3-amino-5-methylisoxazole ring, which is an isomer of oxazole.
-
Cercosporamide: A natural product with potent antifungal activity.
The synthesis of these complex oxazole-containing pharmaceuticals involves multi-step synthetic routes that build the oxazole ring from different, more functionalized starting materials, rather than from this compound.
Logical Relationship: this compound in Chemical Synthesis
The following diagram illustrates the primary application of this compound and its relationship to the broader field of pharmaceutical synthesis.
Caption: Primary application of this compound.
Experimental Workflow: Synthesis of this compound
This diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: Synthesis workflow for this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing Oxazole Synthesis via the Dakin-West Reaction
Welcome to the technical support center for the Dakin-West synthesis of oxazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the Dakin-West synthesis of oxazoles and the subsequent cyclodehydration step.
Question: Why is the yield of my desired α-acylamino ketone (Dakin-West product) consistently low?
Answer:
Low yields in the Dakin-West reaction can stem from several factors. Here are the primary causes and their respective solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. While traditional Dakin-West reactions with pyridine as a base require refluxing conditions, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can facilitate the reaction at room temperature.[1] Consider extending the reaction time and monitoring progress by Thin Layer Chromatography (TLC).
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: One common side reaction is the formation of an oxazole byproduct directly during the Dakin-West step, especially with prolonged reaction times in certain solvents like THF.[2] Switching to a solvent such as ethyl acetate (EtOAc) can accelerate the desired reaction and minimize the generation of this byproduct.[2]
-
-
Suboptimal Reagents: The quality and ratio of your reagents are critical.
-
Solution: Ensure that the amino acid, anhydride, and base are pure and dry. The stoichiometry of the anhydride and base should be optimized. An excess of the anhydride is typically used.
-
-
Hydrolysis of Intermediates: The azlactone intermediate is susceptible to hydrolysis, which can halt the reaction progress.
-
Solution: Ensure anhydrous (dry) reaction conditions. Use dry solvents and reagents to prevent the breakdown of key intermediates.
-
Question: I am observing significant byproduct formation. How can I identify and minimize these impurities?
Answer:
Byproduct formation is a common challenge. Here's how to address it:
-
Common Byproducts:
-
Oxazoles: As mentioned, oxazoles can form directly during the Dakin-West reaction, particularly under extended reaction times.[2]
-
Over-acylated Products: The α-acylamino ketone product can undergo further acylation.
-
Polymerization Products: Aldehydes, if formed as byproducts, can be prone to polymerization.
-
-
Identification:
-
Spectroscopy: Use Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to characterize the structure of the impurities. The oxazolone intermediate, for instance, has a distinct spectroscopic signature.[3]
-
-
Minimization Strategies:
-
Control Reaction Time and Temperature: Carefully monitor the reaction to stop it once the starting material is consumed to prevent the formation of degradation products.
-
Optimize Solvent: As demonstrated in studies, switching from THF to ethyl acetate can significantly reduce oxazole byproduct formation.[2]
-
Purification: The crude product may require careful purification by column chromatography to separate the desired α-acylamino ketone from byproducts before proceeding to the cyclodehydration step.
-
Question: The subsequent Robinson-Gabriel cyclodehydration to form the oxazole is not working efficiently. What are the common pitfalls?
Answer:
The Robinson-Gabriel synthesis is the crucial final step for oxazole formation from the α-acylamino ketone.[4] Here are common issues and their solutions:
-
Ineffective Dehydrating Agent: The choice of cyclodehydrating agent is critical for the success of this step.
-
Hydrolysis of the Starting Material: The α-acylamino ketone can be sensitive to hydrolysis under strongly acidic conditions before cyclization occurs.
-
Low Reaction Temperature: The cyclodehydration often requires elevated temperatures to proceed efficiently.
-
Solution: Typical reaction temperatures range from 90-100°C.[9] Ensure the reaction is heated sufficiently to drive the dehydration.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Dakin-West synthesis of oxazoles?
A1: The Dakin-West reaction transforms an α-amino acid into an α-acylamino ketone.[10][11][12] This ketone then undergoes a subsequent cyclodehydration, known as the Robinson-Gabriel synthesis, to form the oxazole ring.[4][5] The overall process can be summarized in two main stages.
Dakin-West Reaction Workflow
Caption: General workflow of oxazole synthesis via Dakin-West and Robinson-Gabriel reactions.
Q2: Which catalysts can be used to improve the Dakin-West reaction?
A2: Several catalysts can enhance the efficiency of the Dakin-West reaction, allowing for milder reaction conditions and potentially higher yields.
-
4-Dimethylaminopyridine (DMAP): A highly effective catalyst that can enable the reaction to proceed at room temperature, avoiding the need for reflux.[1]
-
N-methylimidazole: Can be used as a catalyst.[1]
-
Silica Sulfuric Acid (SSA): A solid acid catalyst that offers the advantages of being heterogeneous, reusable, and easy to handle.[13][14]
Q3: How can I choose the best solvent for my Dakin-West reaction?
A3: The choice of solvent can significantly impact the reaction rate and byproduct profile.
-
Pyridine: Often used as both the base and the solvent, typically requiring reflux conditions.[1]
-
Ethyl Acetate (EtOAc): Can be a superior solvent choice to minimize the formation of oxazole byproducts and can lead to a faster reaction rate compared to THF.[2]
-
Tetrahydrofuran (THF): Can lead to a slower reaction rate and increased formation of oxazole byproducts, especially with extended reaction times.[2]
-
Dioxane: Has also been used as a solvent in this reaction.[3]
Q4: What is a typical work-up procedure for the Dakin-West reaction?
A4: A general work-up procedure involves quenching the reaction to hydrolyze any remaining anhydride, followed by extraction and purification.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the Dakin-West reaction.
Quantitative Data Summary
The following tables provide a summary of reaction conditions and their impact on the synthesis of oxazoles.
Table 1: Comparison of Catalysts in the Dakin-West Reaction
| Catalyst | Base | Solvent | Temperature | Key Advantages |
| None | Pyridine | Pyridine | Reflux | Traditional method |
| DMAP | Pyridine | Pyridine/Other | Room Temperature | Milder conditions, often faster reaction |
| N-methylimidazole | - | Acetic Anhydride | - | Effective for converting various carboxylic acids |
| Silica Sulfuric Acid | - | - | - | Heterogeneous, reusable, and efficient catalyst |
Table 2: Influence of Solvent on Byproduct Formation in a Modified Dakin-West Reaction[2]
| Solvent | Reaction Rate | Oxazole Byproduct Formation |
| THF | Slow | High |
| Ethyl Acetate (EtOAc) | Fast | Minimal |
Experimental Protocols
Protocol 1: Synthesis of an Oxazole via Dakin-West and Robinson-Gabriel Reactions
This protocol describes a general procedure for the synthesis of a 2,5-disubstituted oxazole from an α-amino acid.
Step A: Dakin-West Reaction to form α-Acylamino Ketone
-
Preparation: To a solution of the α-amino acid (1.0 eq) in pyridine (5-10 mL per gram of amino acid), add acetic anhydride (3.0-5.0 eq). If using a catalyst like DMAP, add it at this stage (0.1-0.2 eq).
-
Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water to quench the excess anhydride. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purification: Purify the crude α-acylamino ketone by column chromatography on silica gel.
Step B: Robinson-Gabriel Cyclodehydration to form Oxazole
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Preparation: Dissolve the purified α-acylamino ketone (1.0 eq) in a suitable solvent such as acetic anhydride.
-
Reaction: Add a cyclodehydrating agent (e.g., a catalytic amount of concentrated sulfuric acid) dropwise at 0°C. After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it into ice water. Neutralize the solution with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ and concentrate.
-
Purification: Purify the final oxazole product by column chromatography or recrystallization.
References
- 1. Dakin–West reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. synarchive.com [synarchive.com]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. name-reaction.com [name-reaction.com]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Robinson-Gabriel Oxazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of the Robinson-Gabriel oxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Robinson-Gabriel oxazole synthesis?
The Robinson-Gabriel synthesis is a chemical reaction that transforms a 2-acylamino-ketone into an oxazole through an intramolecular cyclization and subsequent dehydration, typically catalyzed by a dehydrating agent.[1][2] This method is a versatile tool for the synthesis of various substituted oxazoles, which are important structural motifs in many natural products and pharmaceutical compounds.[1]
The 2-acylamino-ketone precursor can often be synthesized using the Dakin-West reaction.[1]
Q3: Are there milder alternatives to traditional strong acid catalysts like concentrated sulfuric acid?
Yes, several milder reagents can be used for the cyclodehydration step, which is particularly useful for sensitive substrates. These include trifluoroacetic anhydride (TFAA), the Burgess reagent, and a two-step method involving oxidation with Dess-Martin periodinane (DMP) followed by cyclodehydration with triphenylphosphine (PPh₃) and iodine (I₂).[1][3] Polyphosphoric acid (PPA) can also offer higher yields than sulfuric acid in some cases.[3][4]
Q4: Can the Robinson-Gabriel synthesis be performed as a one-pot reaction?
Yes, modifications for one-pot syntheses have been developed. For example, a combined Friedel-Crafts/Robinson-Gabriel synthesis has been reported, which utilizes an oxazolone template.[1][5] Tandem reactions, such as the Ugi/Robinson-Gabriel sequence, also allow for the one-pot synthesis of highly substituted oxazoles.[6]
Troubleshooting Guides
This section addresses common issues encountered during the Robinson-Gabriel oxazole synthesis in a question-and-answer format, providing specific solutions to enhance reaction outcomes.
Issue 1: Low Yields and/or Significant Tar/Byproduct Formation
Q: My reaction is resulting in low yields of the desired oxazole, and I'm observing significant charring or the formation of tar-like substances. What is the likely cause and how can I resolve this?
A: Low yields accompanied by tar formation typically indicate that the reaction conditions are too harsh for your specific substrate. Strong acids like concentrated sulfuric acid, especially at high temperatures, can cause decomposition and polymerization of the starting material or product.[3]
Recommended Solutions:
-
Select a Milder Dehydrating Agent: Replace strong mineral acids with gentler alternatives. Modern methods using reagents like trifluoroacetic anhydride (TFAA), the Burgess reagent, or a two-step approach with Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine are often cleaner.[3] Polyphosphoric acid (PPA) can also provide better yields than sulfuric acid.[3][4]
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Optimize Reaction Temperature: Lowering the reaction temperature can help find a balance between a reasonable reaction rate and minimizing substrate decomposition.[3]
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Reduce Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to prevent unnecessarily long reaction times that can lead to byproduct formation.[3]
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Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times from hours to minutes, often resulting in higher yields and a cleaner reaction profile by minimizing thermal degradation.[3]
Troubleshooting Workflow for Low Yield/Tar Formation
Caption: Decision tree for troubleshooting low yields and tar formation.
Issue 2: Incomplete or Sluggish Reaction
Q: My reaction is not going to completion, even after extending the reaction time. How can I drive the reaction forward without generating byproducts?
A: An incomplete or slow reaction suggests that the activation energy for the cyclodehydration step is not being met under the current conditions, or the chosen dehydrating agent is not potent enough for your substrate.[3]
Recommended Solutions:
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Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may improve the reaction rate. However, this should be done with caution to avoid promoting side reactions.[3]
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Switch to a More Powerful Dehydrating Agent: If you are using a very mild agent, consider switching to a slightly stronger one. For instance, if TFAA is proving ineffective, phosphorus oxychloride (POCl₃) or Eaton's reagent might be more suitable.[3]
-
Employ Microwave Heating: As mentioned previously, microwave-assisted synthesis can provide the necessary energy to drive the reaction to completion in a much shorter timeframe.[3]
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Ensure Purity of Starting Material: Impurities in the 2-acylamino-ketone can inhibit the reaction. Confirm the purity and dryness of your starting material.[5]
Troubleshooting Workflow for Incomplete Reaction
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. benchchem.com [benchchem.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,4,5-Trimethyloxazole by Vacuum Distillation
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,4,5-Trimethyloxazole via vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation the recommended method for purifying this compound?
A1: Vacuum distillation is ideal for purifying this compound because it allows for distillation at a lower temperature than the compound's atmospheric boiling point of 133-134 °C. This is crucial for preventing potential thermal degradation, even though oxazoles are generally considered thermally stable. By reducing the pressure, the boiling point is lowered, which saves energy and minimizes the risk of side reactions or decomposition that can occur at higher temperatures.
Q2: What is the estimated boiling point of this compound at various vacuum pressures?
A2: The boiling point of a liquid is dependent on the pressure. The following table provides estimated boiling points for this compound at different vacuum levels, calculated using a pressure-temperature nomograph.
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 760 | 133 - 134 |
| 100 | ~ 80 |
| 50 | ~ 65 |
| 20 | ~ 50 |
| 10 | ~ 40 |
| 5 | ~ 30 |
| 1 | ~ 10 |
Note: These are estimated values. Actual boiling points may vary depending on the accuracy of the vacuum gauge and the purity of the compound.
Q3: What are the primary safety precautions to take during the vacuum distillation of this compound?
A3: Safety is paramount during this procedure. Key precautions include:
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Use of Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
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Inspect Glassware: Thoroughly check all glassware for cracks or defects before starting, as imperfections can lead to implosion under vacuum.
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Proper Shielding: Conduct the distillation in a fume hood with the sash down to act as a protective shield.
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Avoid Overheating: Do not heat the distillation flask to dryness, as this can cause the formation of potentially explosive peroxides or other unstable residues.
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Controlled Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping.
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Proper Venting: Always vent the system to atmospheric pressure before opening it to the air to avoid sudden pressure changes.
Q4: What are the common impurities that might be present in crude this compound?
A4: Common impurities often originate from the synthesis process. For this compound synthesized via the Dakin-West and Robinson-Gabriel reactions, potential impurities could include unreacted starting materials like alanine and acetic anhydride derivatives, as well as byproducts from the cyclization reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the vacuum distillation of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| No Distillate Collected | - Vacuum leak in the system.- Insufficient heating.- Thermometer placed incorrectly. | - Check all joints and connections for proper sealing. Re-grease joints if necessary.- Gradually increase the heating mantle temperature.- Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the vapor temperature. |
| Bumping or Uncontrolled Boiling | - Lack of boiling chips or inadequate stirring.- Heating too rapidly.- Presence of volatile impurities. | - Use a magnetic stir bar and stirrer for smooth boiling.- Heat the distillation flask slowly and evenly.- Initially, apply vacuum without heating to remove any low-boiling point solvents or impurities. |
| Product is Contaminated (Low Purity) | - Inefficient fractionation of impurities.- Distillation rate is too fast.- "Bumping" of the crude material into the collection flask. | - Use a fractionating column if impurities have close boiling points.- Reduce the heating to slow down the distillation rate, allowing for better separation.- Ensure smooth boiling and do not overfill the distillation flask (should be no more than two-thirds full). |
| Product is Dark or Discolored | - Thermal decomposition of the product.- Presence of thermally unstable impurities. | - Lower the distillation temperature by improving the vacuum (lower pressure).- Ensure the heating mantle is not set to an excessively high temperature. |
| Fluctuating Vacuum Pressure | - Issues with the vacuum pump.- Leaks in the system that open and close. | - Check the oil level and quality in the vacuum pump.- Inspect all tubing and connections for any cracks or loose fittings. |
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines a general procedure for the purification of this compound.
Materials and Equipment:
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Crude this compound
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Round-bottom flask (distilling flask)
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Heating mantle with magnetic stirring
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Magnetic stir bar
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Claisen adapter (optional, but recommended to prevent bumping)
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Distillation head with thermometer inlet
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Thermometer
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Condenser
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Receiving flask
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Vacuum adapter
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Vacuum tubing (thick-walled)
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Vacuum pump or aspirator with a trap
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Vacuum grease
-
Clamps and stands
Procedure:
-
Assembly: Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all ground glass joints are lightly greased and securely clamped. Place a magnetic stir bar in the distilling flask.
-
Charging the Flask: Add the crude this compound to the distilling flask, ensuring it is no more than two-thirds full.
-
Initiating Vacuum: Start the magnetic stirrer. Begin to slowly evacuate the system using the vacuum pump.
-
Heating: Once a stable vacuum is achieved, begin to gently heat the distilling flask using the heating mantle.
-
Distillation: The temperature of the vapor will rise and then stabilize at the boiling point of this compound at the recorded pressure. Collect the fraction that distills over at a constant temperature.
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature.
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Venting: Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.
-
Collection: Disassemble the apparatus and collect the purified this compound from the receiving flask.
Visualizations
minimizing side product formation in 2,4,5-Trimethyloxazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,5-trimethyloxazole. Our goal is to help you minimize side product formation and maximize the yield and purity of your target compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, a common flavor and fragrance compound. The primary route for its synthesis is the Robinson-Gabriel reaction, which involves the cyclodehydration of an α-acylamino ketone.
Problem 1: Low or No Yield of this compound
A low yield of the desired product is a common challenge. This can be attributed to several factors, from incomplete reactions to the degradation of starting materials.
Possible Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Incomplete Cyclization | The cyclodehydration of the α-acylamino ketone intermediate may be inefficient. Optimize the dehydrating agent. While strong acids like sulfuric acid are traditional, polyphosphoric acid (PPA) has been shown to be effective for this specific synthesis.[1] Consider milder reagents like trifluoroacetic anhydride (TFAA) for sensitive substrates. |
| Suboptimal Reaction Temperature | The reaction temperature may be too low for the cyclization to proceed efficiently. For the Robinson-Gabriel synthesis using PPA, a reaction temperature of 150°C has been reported to be optimal.[1] However, excessively high temperatures can lead to degradation, so careful optimization is key. |
| Starting Material Impurity | Impurities in the α-acylamino ketone can inhibit the reaction. Ensure the starting material is pure and thoroughly dried before use. |
| Degradation of Starting Material | The strongly acidic conditions required for cyclization can lead to the degradation of the starting material. Using a milder dehydrating agent or reducing the reaction time can help mitigate this. |
Problem 2: Significant Formation of Side Products
The presence of significant byproducts complicates purification and reduces the overall yield of this compound. The two most common side products in the Robinson-Gabriel synthesis are enamides and polymeric tars.
Troubleshooting Side Product Formation:
| Side Product | Formation Mechanism | Solutions to Minimize Formation |
| Enamide | Enamides can form as a competing side product through the elimination of water from the α-acylamino ketone starting material. This pathway is favored under certain conditions. | Modify reaction conditions by altering the temperature or the choice of dehydrating agent to disfavor the enamide formation pathway. Milder dehydrating agents and lower temperatures can sometimes reduce enamide formation. |
| Polymerization/Tar | Highly reactive starting materials or intermediates can polymerize under strong acid catalysis. | Lowering the reaction temperature can help control the reaction rate and minimize polymerization. Using a lower concentration of the acid catalyst can also be beneficial, as an excess can promote unwanted side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most commonly cited method is a two-step process involving the Dakin-West reaction to form the α-acylamino ketone intermediate, followed by a Robinson-Gabriel cyclization to yield the final this compound product.[1]
Q2: What are the optimal reaction conditions for the Robinson-Gabriel synthesis of this compound?
Based on available literature, optimal conditions for the cyclization step involve using polyphosphoric acid (PPA) as the dehydrating agent at a temperature of 150°C for 2 hours. A 1:4 molar ratio of the α-acylamino ketone to PPA has been reported to be effective.[1]
Q3: How can I purify this compound from the reaction mixture?
Vacuum distillation is a commonly used method for the purification of this compound.[1] Given that the side products (enamides and polymers) are likely to have significantly different boiling points from the desired product, fractional distillation under reduced pressure should provide good separation.
Q4: Are there alternative, milder methods for the cyclodehydration step?
Yes, for substrates that are sensitive to strong acids, milder cyclodehydrating agents can be employed. These include trifluoroacetic anhydride (TFAA) and a two-step process involving oxidation with Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine.
Experimental Protocols
Protocol 1: Synthesis of this compound via Dakin-West and Robinson-Gabriel Reactions
This protocol is based on a reported synthesis and is divided into two main stages.[1]
Stage 1: Synthesis of the α-Acylamino Ketone Intermediate (Dakin-West Reaction)
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Reactants and Reagents: Alanine, Acetic Anhydride, Dimethylaminopyridine (DMAP), Anhydrous Sodium Acetate.
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Procedure:
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Combine alanine and acetic anhydride in a 1:11 molar ratio.
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Add DMAP (0.1 equivalents relative to alanine) and anhydrous sodium acetate (2.5 equivalents relative to alanine) as catalysts.
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Heat the reaction mixture to 130°C and maintain for 5 hours.
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After the reaction is complete, cool the mixture and isolate the α-acylamino ketone product. Purification can be achieved by recrystallization.
-
Stage 2: Cyclization to this compound (Robinson-Gabriel Reaction)
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Reactants and Reagents: α-Acylamino Ketone (from Stage 1), Polyphosphoric Acid (PPA).
-
Procedure:
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Combine the α-acylamino ketone and PPA in a 1:4 molar ratio.
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Heat the mixture to 150°C and maintain for 2 hours.
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Upon completion, cool the reaction mixture and extract the crude this compound.
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Purify the product by vacuum distillation.
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Quantitative Data:
The reported total yield for this two-step synthesis of this compound is 30.5%.[1]
| Parameter | Dakin-West Reaction | Robinson-Gabriel Reaction |
| Key Reagents | Alanine, Acetic Anhydride | α-Acylamino Ketone, PPA |
| Catalyst | DMAP, Sodium Acetate | - |
| Temperature | 130°C | 150°C |
| Time | 5 hours | 2 hours |
| Reactant Ratio | Alanine:Acetic Anhydride (1:11) | α-Acylamino Ketone:PPA (1:4) |
Visualizations
Reaction Pathway and Side Product Formation
References
troubleshooting low yields in the photocycloaddition of oxazoles
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges encountered during the photocycloaddition of oxazoles, with a specific focus on improving low reaction yields.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format, providing targeted solutions to improve yield and purity.
Question 1: My reaction is showing very low or no conversion to the desired product. What are the primary factors to investigate?
Answer: Low or no conversion in a photocycloaddition reaction can stem from several issues, primarily related to the light source and reaction setup.
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Incorrect Wavelength: The irradiation wavelength must overlap with the absorbance spectrum of the oxazole substrate. Using a light source with a wavelength that is not absorbed by the starting material will result in no reaction. For instance, a reaction that yields 71% product with a 308 nm LED might show no conversion at 330 nm if there is no overlap between the substrate's absorbance and the emitted light.[1]
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Insufficient Light Intensity/Photon Flux: The reaction rate is dependent on the number of photons reaching the reactants. If the light source is too weak or too far from the reaction vessel, the reaction may not proceed at a reasonable rate. In a flow chemistry setup, the distance of the light source from the reactor is critical; increasing the distance can lead to a significant drop in conversion.[1]
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Inappropriate Solvent: The solvent can influence the reaction by affecting the stability of excited states and the solubility of the reactants. Some common solvents for photocycloadditions include acetonitrile (MeCN) and ethyl acetate (EtOAc).[1][2][3] The choice of solvent can be critical, with some solvents like THF, dioxane, toluene, DMF, and DMSO giving unsatisfactory results in similar cycloaddition reactions.[3]
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Purity of Starting Materials: Impurities in the oxazole or the alkene/alkyne partner can quench the excited state or lead to side reactions, thus inhibiting the desired cycloaddition. Ensure all starting materials are pure and solvents are degassed if necessary, as oxygen can quench triplet states.
Question 2: The reaction starts but seems to stall, or the yield is consistently moderate despite long reaction times. What could be the cause?
Answer: A sluggish or incomplete reaction often points to suboptimal reaction conditions or equilibrium issues.
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Sub-optimal Concentration: The concentration of the reactants can impact the efficiency of the cycloaddition. Reactions are often run at concentrations around 0.1 M. If the concentration is too low, the probability of the excited-state oxazole encountering the cycloaddition partner is reduced.
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Over-irradiation and Product Decomposition: The desired cycloadduct may itself be photosensitive and can decompose upon prolonged exposure to UV light.[1] Continuous processing in flow chemistry can sometimes offer higher yields by minimizing over-irradiation.[1] Monitor the reaction progress by TLC or LC-MS to determine the point of maximum product formation and avoid unnecessary irradiation.
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Light Source and Reactor Material: The material of the reaction vessel can affect the amount of light reaching the sample. Borosilicate glass, for example, has a UV cut-off around 280 nm, which can hinder reactions requiring lower wavelengths.[1] Switching to a reactor made of PFA or quartz may be necessary for certain reactions.[1]
Question 3: I am observing the formation of significant byproducts or a tar-like substance in my reaction mixture. How can I minimize this?
Answer: Byproduct and tar formation are typically indicative of competing side reactions or substrate/product degradation.
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Side Reactions: Oxazoles can undergo other photochemical reactions, such as ring-opening or rearrangements, which compete with the desired cycloaddition. The formation of a triamide product has been observed in the photooxidation of peptidic oxazoles, which proceeds through a cycloaddition mechanism followed by rearrangements.[4]
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Substrate Decomposition: The starting oxazole itself might be unstable under the photochemical conditions, leading to polymerization or fragmentation. This is especially true if the substrate has other chromophores that absorb at the irradiation wavelength.
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Harsh Reaction Conditions: While photocycloadditions are often considered "mild," high-energy UV light can be destructive. If possible, using a longer wavelength of light (e.g., blue LEDs, ~460 nm) can sometimes provide a cleaner reaction by avoiding the excitation of higher energy states that may lead to decomposition pathways.[2]
Optimization of Reaction Conditions
The following table summarizes the effect of various parameters on the yield of photocycloaddition reactions, based on reported experimental data.
| Parameter | Condition 1 | Yield 1 | Condition 2 | Yield 2 | Condition 3 | Yield 3 | Source |
| Wavelength | 308 nm | 71% | 280 nm | Lower Conversion | 330 nm | 0% | [1] |
| Solvent | MeCN | Optimized | CH2Cl2 | Lower Yield | Toluene | Lower Yield | [2] |
| Light Distance | 20 mm | 71% | 30 mm | 63% | 40 mm | 61% | [1] |
| Atmosphere | N2/Ar | Standard | Aerobic | Potentially Lower | - | - | [5] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the photocycloaddition of oxazoles?
The photocycloaddition of an oxazole with an alkene typically proceeds through a [2+2] cycloaddition mechanism. Upon absorption of light, the oxazole is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited-state oxazole then reacts with a ground-state alkene to form a diradical intermediate, which subsequently closes to form the cyclobutane ring of the adduct.
Q2: How does the substitution pattern on the oxazole and alkene affect the reaction?
Electron-donating substituents on the oxazole ring can facilitate the reaction.[6] The nature and position of substituents on both the oxazole and the alkene partner can influence the regioselectivity and stereoselectivity of the cycloaddition, as well as the overall efficiency of the reaction. For instance, the reactivity in some intramolecular photocyclizations depends on the substitution pattern at the 4 and 5 positions of the oxazole ring.[7]
Q3: What are the most common light sources used for these reactions?
Historically, medium-pressure mercury lamps have been used. However, with advancements in technology, high-power LEDs are becoming increasingly common. LEDs offer the advantage of emitting monochromatic light at specific wavelengths (e.g., 280 nm, 308 nm, 365 nm, 460 nm), which can lead to cleaner reactions and higher yields by avoiding unwanted electronic transitions.[1][2]
Q4: Can this reaction be performed in a flow reactor?
Yes, performing the photocycloaddition in a continuous flow reactor can be highly advantageous. Flow chemistry allows for precise control over reaction parameters such as irradiation time and temperature, ensures uniform irradiation of the reaction mixture, and can minimize product decomposition from over-exposure to light.[1] This often translates into higher yields and improved scalability.[1]
Experimental Protocols
General Protocol for a [2+2] Photocycloaddition of an Oxazole with an Alkene
Materials:
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Substituted Oxazole (1.0 eq)
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Alkene (1.0 - 2.0 eq)
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Anhydrous, degassed solvent (e.g., Acetonitrile, Ethyl Acetate)
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Photoreactor equipped with a specific wavelength UV lamp or LED (e.g., 308 nm)
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Inert gas supply (Nitrogen or Argon)
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Standard laboratory glassware (Schlenk flask or quartz reaction tube)
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Magnetic stirrer and stir bar
Procedure:
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In a Schlenk flask or quartz reaction tube, dissolve the substituted oxazole (1.0 eq) and the alkene (1.0 - 2.0 eq) in the chosen anhydrous, degassed solvent to achieve the desired concentration (typically 0.1 M).
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Seal the reaction vessel and degas the solution by bubbling with an inert gas (N2 or Ar) for 15-20 minutes.
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Place the reaction vessel in the photoreactor, ensuring the light source is at the optimized distance from the vessel.[1]
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Begin stirring and turn on the light source. If the lamp generates significant heat, use a cooling system to maintain a constant reaction temperature.
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Monitor the reaction progress periodically by withdrawing small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
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Once the reaction has reached completion (or maximum conversion), turn off the light source.
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Remove the solvent from the reaction mixture under reduced pressure.
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Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired cycloadduct.
Visualizations
Caption: Experimental workflow for the photocycloaddition of oxazoles.
Caption: Troubleshooting decision tree for low yields.
Caption: Key parameters influencing reaction yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. An umpolung strategy for intermolecular [2 + 2 + 1] cycloaddition of aryl aldehydes and nitriles: a facile access to 2,4,5-trisubstituted oxazoles - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00046F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A designed photoenzyme for enantioselective [2+2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. Photoinduced Intramolecular formal [4 + 2] Cycloaddition of Aryl-Substituted o-Vinylstyryl-2-oxazoles To Form Benzo[f]quinoline Derivatives: Experimental Results and Theoretical Interpretation. | Semantic Scholar [semanticscholar.org]
reaction condition optimization for 2,4,5-Trimethyloxazole synthesis.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2,4,5-trimethyloxazole. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and optimized reactions.
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process: the Dakin-West reaction to form the α-acylaminoketone intermediate, followed by a Robinson-Gabriel cyclization to yield the final product.[1]
Step 1: Dakin-West Reaction for α-Acylaminoketone Synthesis
This procedure outlines the synthesis of the N-(1-acetylethyl)acetamide intermediate.
Materials:
-
Alanine
-
Acetic anhydride
-
Dimethylaminopyridine (DMAP)
-
Anhydrous sodium acetate
-
Appropriate reaction vessel and reflux setup
Procedure:
-
Combine alanine and acetic anhydride in a molar ratio of 1:11 in a suitable reaction vessel.
-
Add dimethylaminopyridine (DMAP) and anhydrous sodium acetate as catalysts. The recommended molar ratios relative to alanine are 1:10 for DMAP and 2.5:1 for anhydrous sodium acetate.[1]
-
Heat the reaction mixture to 130°C.
-
Maintain the reaction at this temperature for 5 hours with continuous stirring.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Proceed with purification of the resulting α-acylaminoketone. The specific purification method may vary, but typically involves removal of excess acetic anhydride and catalysts.
Step 2: Robinson-Gabriel Reaction for this compound Synthesis
This procedure describes the cyclodehydration of the α-acylaminoketone to form this compound.
Materials:
-
α-Acylaminoketone (from Step 1)
-
Polyphosphoric acid (PPA)
-
Apparatus for vacuum distillation
Procedure:
-
In a reaction vessel, combine the α-acylaminoketone intermediate and polyphosphoric acid (PPA) in a ratio of 1:4 by weight.[1]
-
Heat the mixture to 150°C.
-
Maintain the reaction at this temperature for 2 hours with stirring.[1]
-
After cooling, the crude this compound is purified by vacuum distillation to yield the final product.[1]
Data Presentation
The following tables summarize the optimized reaction conditions for the synthesis of this compound.
Table 1: Optimal Conditions for Dakin-West Reaction
| Parameter | Value |
| Alanine:Acetic Anhydride (molar ratio) | 1:11 |
| Catalyst | DMAP & Anhydrous Sodium Acetate |
| DMAP:Alanine (molar ratio) | 1:10 |
| Anhydrous Sodium Acetate:Alanine (molar ratio) | 2.5:1 |
| Reaction Temperature | 130°C |
| Reaction Time | 5 hours |
Table 2: Optimal Conditions for Robinson-Gabriel Reaction
| Parameter | Value |
| α-Acylaminoketone:Polyphosphoric Acid (weight ratio) | 1:4 |
| Cyclodehydration Agent | Polyphosphoric Acid (PPA) |
| Reaction Temperature | 150°C |
| Reaction Time | 2 hours |
| Overall Yield of this compound | 30.5%[1] |
Visualized Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product in Dakin-West Reaction | - Inactive catalysts.- Insufficient heating.- Impure starting materials. | - Ensure DMAP and sodium acetate are fresh and anhydrous.- Verify the reaction temperature is maintained at 130°C.- Use pure alanine and acetic anhydride. |
| Low Yield in Robinson-Gabriel Reaction | - Incomplete cyclization due to inefficient dehydration.- Degradation of the starting material under harsh acidic conditions. | - Ensure the correct ratio of PPA is used. For other substrates, alternative dehydrating agents like H₂SO₄, POCl₃, or TFAA can be considered.[2]- Monitor the reaction time closely to avoid prolonged exposure to high temperatures and strong acid.[3] |
| Formation of Side Products | - Presence of water leading to hydrolysis of intermediates.- Polymerization or tar formation due to high reactivity. | - Use anhydrous reagents and solvents.[3]- Lower the reaction temperature slightly and ensure the concentration of the acid is not excessive.[3] |
| Difficulty in Product Purification | - Similar polarity of the desired product and byproducts. | - Optimize vacuum distillation conditions.- For column chromatography, experiment with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate).[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in the Dakin-West reaction for this synthesis?
A1: The most critical parameters are the reaction temperature (130°C) and the molar ratios of the reactants and catalysts.[1] Deviations can lead to incomplete reactions or the formation of byproducts.
Q2: Why is polyphosphoric acid (PPA) used in the Robinson-Gabriel reaction?
A2: PPA serves as a powerful cyclodehydrating agent, facilitating the intramolecular cyclization and subsequent dehydration of the α-acylaminoketone to form the oxazole ring.[1]
Q3: Can other dehydrating agents be used for the Robinson-Gabriel step?
A3: Yes, while PPA is specified for this particular optimized synthesis, other agents like concentrated sulfuric acid, phosphorus pentoxide, or phosphoryl chloride are commonly used in Robinson-Gabriel syntheses.[4] The choice of agent can impact reaction conditions and yield.
Q4: What are common side reactions to be aware of?
A4: In the Dakin-West reaction, side reactions can arise from the high reactivity of the azlactone intermediate. In the Robinson-Gabriel step, potential side reactions include the formation of enamides or polymerization, especially under excessively harsh acidic conditions or high temperatures.[3]
Q5: How can I confirm the identity and purity of the final product?
A5: The structure of this compound can be confirmed using spectroscopic methods such as Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Purity can be assessed by gas chromatography (GC).
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
Technical Support Center: Purification of Crude 2,4,5-Trimethyloxazole
Welcome to the Technical Support Center for the purification of crude 2,4,5-Trimethyloxazole. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Dakin-West and Robinson-Gabriel reactions?
A1: Impurities in crude this compound typically originate from starting materials, side reactions, or incomplete reactions. Common impurities may include unreacted α-acylaminoketone (the product of the Dakin-West reaction), byproducts from the cyclodehydration step of the Robinson-Gabriel synthesis, and residual solvents or reagents like acetic anhydride and polyphosphoric acid.[1]
Q2: What are the recommended primary purification methods for crude this compound?
A2: The most effective and commonly cited method for the purification of this compound is vacuum fractional distillation .[1] This technique is well-suited for separating the desired liquid product from less volatile impurities. For further polishing or removal of closely boiling impurities, column chromatography can be employed. While less common for this specific compound due to its liquid nature at room temperature, recrystallization of a solid derivative could be a potential, though more complex, purification strategy.
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.
| Property | Value | Reference |
| Molecular Weight | 111.14 g/mol | [2] |
| Boiling Point | 133-134 °C (at 760 mmHg) | [2] |
| Density | 0.957 g/mL (at 25 °C) | [2] |
| Refractive Index | n20/D 1.442 | [2] |
Q4: How can I assess the purity of my this compound sample after purification?
A4: The purity of this compound can be effectively assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile impurities. High-Performance Liquid Chromatography (HPLC) can also be used for purity analysis, particularly for less volatile or thermally sensitive impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for confirming the structure of the purified product and identifying any residual impurities.
Troubleshooting Guides
Fractional Distillation
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery of Product | - Distillation temperature is too high, causing decomposition. - The vacuum is too deep, leading to product loss in the cold trap. - Inefficient fractionating column. | - Lower the heating mantle temperature. - Carefully regulate the vacuum to ensure a steady but not too rapid distillation. - Ensure the fractionating column is adequately packed and insulated. |
| Product is Contaminated with High-Boiling Impurities | - "Bumping" of the crude mixture into the collection flask. - Inefficient separation in the fractionating column. | - Ensure smooth boiling by using a stir bar or boiling chips. - Increase the length or efficiency of the fractionating column. - Collect fractions over a narrower temperature range. |
| Product Appears Colored (Yellowish) | - Thermal decomposition of the product or impurities. - Presence of colored impurities from the synthesis. | - Reduce the distillation temperature by using a higher vacuum. - Consider a pre-distillation wash with a dilute base to remove acidic impurities. - If color persists, consider subsequent purification by column chromatography. |
Column Chromatography
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation of Product and Impurities | - Inappropriate solvent system (eluent). - Column overloading. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for non-polar compounds is a hexane/ethyl acetate mixture. - Reduce the amount of crude material loaded onto the column. |
| Product Elutes Too Quickly or Too Slowly | - Eluent polarity is too high or too low. | - If the product elutes too quickly, decrease the polarity of the eluent (e.g., increase the proportion of hexane). - If the product elutes too slowly, increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). |
| Streaking of the Product Band | - The compound is too polar for the chosen stationary phase/eluent combination. - The sample is not fully dissolved before loading. | - Consider using a more polar stationary phase like alumina. - Ensure the crude sample is fully dissolved in a minimal amount of the initial eluent before loading onto the column. |
Experimental Protocols
Protocol 1: Vacuum Fractional Distillation of Crude this compound
Objective: To purify crude this compound by separating it from non-volatile and high-boiling impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Vacuum source and trap
-
Heating mantle
-
Stir bar or boiling chips
-
Glass wool for insulation
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Place the crude this compound and a stir bar or boiling chips into the round-bottom flask.
-
Wrap the fractionating column with glass wool or aluminum foil to ensure adiabatic conditions.
-
Begin stirring and gradually apply vacuum to the system.
-
Slowly heat the distillation flask using the heating mantle.
-
Monitor the temperature at the distillation head. Collect and discard any low-boiling fractions.
-
Collect the main fraction of this compound at its boiling point under the applied vacuum. The boiling point will be lower than the atmospheric boiling point of 133-134 °C.
-
Once the temperature begins to drop or rise significantly, change the receiving flask to collect any higher-boiling fractions separately.
-
After the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
Protocol 2: Column Chromatography of this compound
Objective: To remove polar impurities and byproducts with similar boiling points to this compound.
Materials:
-
Crude or partially purified this compound
-
Silica gel (60-120 mesh) or alumina
-
Chromatography column
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Sand
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Determine an appropriate eluent system by running TLC plates of the crude material with various solvent mixtures (e.g., different ratios of hexane:ethyl acetate). Aim for an Rf value of 0.2-0.4 for the this compound.
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Visualizations
Caption: General purification workflow for crude this compound.
References
Technical Support Center: Dakin-West Reaction for Trimethyloxazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4,5-trimethyloxazole via the Dakin-West reaction.
Troubleshooting Guide
Encountering issues during your Dakin-West reaction? This guide provides potential causes and solutions to common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inefficient Catalyst: The chosen catalyst may not be optimal for the reaction. - Suboptimal Reaction Temperature: The reaction may be running at a temperature that is too low for the chosen catalyst system. - Incorrect Reagent Stoichiometry: The molar ratios of the amino acid, anhydride, and catalyst are critical. - Presence of Water: Anhydrous conditions are crucial for the Dakin-West reaction. | - Catalyst Selection: Consider using a combination of 4-dimethylaminopyridine (DMAP) and anhydrous sodium acetate for improved yields in trimethyloxazole synthesis.[1] - Temperature Optimization: For the Dakin-West step in trimethyloxazole synthesis, a reaction temperature of 130°C has been found to be optimal.[1] - Stoichiometry Adjustment: An optimal molar ratio of alanine to acetic anhydride is 1:11. For the catalysts, a DMAP to alanine ratio of 1:10 and an anhydrous sodium acetate to alanine ratio of 2.5:1 is recommended.[1] - Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Side Products/Impurities | - Side Reactions: The intermediate azlactone can undergo side reactions if not consumed in the main reaction pathway. - Decomposition of Starting Material or Product: High reaction temperatures or prolonged reaction times can lead to decomposition. | - Control Reaction Time: For the synthesis of the α-acylaminoketone intermediate for trimethyloxazole, a reaction time of 5 hours is optimal.[1] - Purification: Utilize appropriate purification techniques such as vacuum distillation to isolate the desired product from byproducts.[1] |
| Reaction Stalls or is Sluggish | - Insufficient Catalyst Activity: The catalyst may be poisoned or present in an insufficient amount. - Poor Mixing: In heterogeneous reactions, inefficient stirring can slow down the reaction rate. | - Check Catalyst Quality and Amount: Use a fresh, high-purity catalyst at the recommended loading. - Improve Agitation: Ensure vigorous stirring throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the catalyst in the Dakin-West reaction for trimethyloxazole synthesis?
A1: In the Dakin-West reaction, the catalyst plays a crucial role in facilitating the formation of the key intermediate, an azlactone, and promoting the subsequent acylation and decarboxylation steps. While the reaction can be carried out with a base like pyridine, which often requires refluxing conditions, the addition of a more nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, allowing it to proceed at lower temperatures.[2][3] For the synthesis of this compound, a combination of DMAP and anhydrous sodium acetate has been shown to be effective.[1]
Q2: What are the optimal conditions for the Dakin-West reaction step in the synthesis of this compound?
A2: Based on experimental studies, the optimal conditions for the Dakin-West reaction to synthesize the α-acylaminoketone precursor to this compound are as follows:
-
Reactants: Alanine and acetic anhydride
-
Catalysts: A mixture of 4-dimethylaminopyridine (DMAP) and anhydrous sodium acetate
-
Molar Ratios:
-
Alanine : Acetic Anhydride = 1 : 11
-
DMAP : Alanine = 1 : 10
-
Anhydrous Sodium Acetate : Alanine = 2.5 : 1
-
-
Temperature: 130°C
-
Reaction Time: 5 hours[1]
Q3: My reaction is not going to completion. What are the first troubleshooting steps I should take?
A3: If your reaction is not proceeding as expected, first verify the following:
-
Purity and Stoichiometry of Reagents: Ensure all reagents, especially the amino acid and acetic anhydride, are pure and used in the correct molar ratios.
-
Anhydrous Conditions: The presence of moisture can significantly hinder the reaction. Double-check that all glassware was properly dried and that anhydrous solvents and reagents were used.
-
Reaction Temperature: Confirm that the reaction is being maintained at the optimal temperature. For the trimethyloxazole precursor synthesis, this is 130°C.[1]
-
Catalyst Integrity: Ensure the catalyst has not degraded and is present in the correct amount.
Q4: Are there any common side products to be aware of in the synthesis of trimethyloxazole via the Dakin-West reaction?
A4: While the primary product of the initial Dakin-West step is the desired α-acylaminoketone, side reactions can occur. The azlactone intermediate is reactive and can potentially undergo polymerization or other undesired reactions if the conditions are not optimal. The subsequent cyclodehydration step to form the oxazole ring must also be carefully controlled to avoid the formation of impurities.
Experimental Protocols
Synthesis of α-Acylaminoketone Intermediate for this compound
This protocol is for the initial Dakin-West reaction to form the precursor for this compound.
Materials:
-
Alanine
-
Acetic Anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Sodium Acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with temperature control
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add alanine.
-
Add 4-dimethylaminopyridine (DMAP) and anhydrous sodium acetate to the flask. The recommended molar ratios are 1:10 for DMAP to alanine and 2.5:1 for anhydrous sodium acetate to alanine.[1]
-
Add acetic anhydride to the flask. The recommended molar ratio of alanine to acetic anhydride is 1:11.[1]
-
Heat the reaction mixture to 130°C with continuous stirring.[1]
-
Maintain the reaction at this temperature for 5 hours.[1]
-
After 5 hours, cool the reaction mixture to room temperature. The resulting product is the α-acylaminoketone intermediate.
Note: This intermediate is then typically subjected to a cyclodehydration reaction (e.g., using a dehydrating agent like polyphosphoric acid) to form the final this compound product.[1]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Catalyst effect on reaction conditions.
References
Technical Support Center: Strategies to Improve Regioselectivity in Oxazole Reactions
Welcome to the technical support center for regioselective oxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to regioisomer formation during the synthesis of substituted oxazoles.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of oxazole synthesis and why are they a significant issue?
A: In oxazole synthesis, regioisomers are structural isomers with the same molecular formula but differ in the placement of substituents on the oxazole ring.[1] This issue commonly arises when using unsymmetrical starting materials.[1] For example, the reaction of an unsymmetrical α-acylamino ketone can potentially yield two different oxazole products. The formation of a mixture of these isomers complicates purification, reduces the yield of the desired product, and can lead to inconsistent results in biological assays.[1]
Q2: Which common oxazole synthesis methods are prone to poor regioselectivity?
A: Several classical and modern synthesis methods can lead to regioisomeric mixtures if the precursors are unsymmetrical. These include:
-
Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino-ketones. If the ketone and acyl portions are different and unsymmetrical, two different enol/enolate intermediates can form, leading to a mixture of oxazole regioisomers.[1][2]
-
Fischer Oxazole Synthesis: This synthesis uses a cyanohydrin and an aldehyde. Using different aromatic groups on the cyanohydrin and aldehyde can lead to regiochemical challenges.[1]
-
Bredereck Reaction: The reaction of α-haloketones with amides can also result in mixtures if the α-haloketone is unsymmetrical.[1]
-
Metal-Catalyzed Cross-Coupling/Cyclization Reactions: Modern methods using catalysts like palladium or copper can face regioselectivity issues depending on the substrate, ligands, and reaction conditions.[1][3]
Q3: What are the primary factors that influence regioselectivity in oxazole synthesis?
A: The regiochemical outcome of an oxazole synthesis is typically governed by a combination of electronic and steric factors, as well as reaction conditions.[1]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the starting materials can direct the cyclization to occur at a specific position.[1]
-
Steric Hindrance: Bulky substituents can prevent a reaction from occurring at a nearby position, thereby directing the synthesis towards the less sterically hindered regioisomer.[1]
-
Reaction Temperature: Temperature can influence the kinetic versus thermodynamic product ratio. Lower temperatures often favor the kinetically controlled product.[1]
-
Catalyst/Reagent: The choice of dehydrating agent (e.g., H₂SO₄, POCl₃) in classical methods or the metal and ligand combination in modern methods can significantly impact which regioisomer is formed.[1]
-
Solvent: The polarity of the solvent can influence reaction pathways, particularly in catalyzed reactions where solvent choice can favor one regioisomer over another.[1][4]
Troubleshooting Guides
Problem: My direct arylation of an oxazole is yielding a mixture of C2 and C5-arylated regioisomers.
This is a common issue in the functionalization of the oxazole core. The regioselectivity can be controlled by carefully selecting the reaction conditions, particularly the solvent and phosphine ligand in palladium-catalyzed reactions.[4][5]
Quantitative Data on Regioselectivity in Pd-Catalyzed Direct Arylation:
| Target Position | Solvent | Ligand Type | Base | C5:C2 Ratio | Reference |
| C5 | DMA (polar) | Task-Specific Phosphine | K₂CO₃ | >100:1 | [5] |
| C2 | Toluene (nonpolar) | Task-Specific Phosphine | KO-t-Bu | 1:>100 | [5] |
Experimental Protocol: Regioselective C5-Arylation of Oxazole
This is a representative protocol based on literature findings. [4][5]Researchers should consult the primary literature for specific substrate-dependent optimizations.
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon), add oxazole (1.0 equiv), the aryl bromide (1.2 equiv), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and the appropriate task-specific phosphine ligand (4-10 mol%).
-
Add a weak base, such as potassium carbonate (K₂CO₃) (2.0 equiv).
-
Add a polar aprotic solvent, such as N,N-dimethylacetamide (DMA).
-
Heat the reaction mixture to the optimal temperature (typically 100-140 °C) and stir for 12-24 hours, monitoring by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the C5-arylated oxazole.
Problem: My cycloaddition reaction to form a substituted oxazole is not regioselective.
Caption: Proposed mechanism for Cu(I)-catalyzed oxazole synthesis.
Troubleshooting Strategies for Cycloaddition Reactions:
-
Catalyst Choice: For reactions like the Cu(I)-catalyzed cycloaddition of acyl azides and alkynes, the choice of the copper source and ligand is critical. Using a well-defined catalyst like [Tpm,BrCu(NCMe)]BF₄ can promote the formation of the oxazole over the more common 1,2,3-triazole product. [6] Solvent Effects: Less polar solvents can sometimes favor a desired regioisomer in 1,3-dipolar cycloadditions. [7]* Temperature Control: Lowering the reaction temperature can improve selectivity by favoring the kinetically controlled product. [7]* In Situ Generation of Intermediates: For reactions involving unstable intermediates, slow, in-situ generation can maintain a low concentration and improve selectivity. [7] Problem: I need to functionalize a specific position on an existing oxazole ring, but direct substitution is not selective.
When direct substitution is not regioselective, a directed metalation approach can be highly effective. The use of specific bases can selectively deprotonate one position over another, allowing for subsequent reaction with an electrophile.
Strategy: Directed Metalation using TMP-Bases
The use of sterically hindered and highly basic reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) or TMPZnCl·LiCl allows for the regioselective metalation of the oxazole scaffold. [8][9][10]This creates a stable magnesiated or zincated oxazole species that can react with various electrophiles (e.g., aryl halides, acid chlorides, TMSCl) to yield highly functionalized oxazoles. [8][9] Experimental Protocol: Regioselective C2-Functionalization of Oxazole via Directed Metalation
This is a generalized protocol based on the work of Knochel and coworkers. [8][9]Precise conditions should be optimized for each substrate and electrophile.
-
Prepare a solution of TMPMgCl·LiCl in a dry aprotic solvent like THF under an inert atmosphere.
-
Cool the solution to the required temperature (e.g., -20 °C to 0 °C).
-
Slowly add the substituted oxazole (1.0 equiv) to the TMP-base solution.
-
Stir the mixture for a specified time (e.g., 1-2 hours) to ensure complete metalation at the desired position (typically C2, the most acidic proton).
-
Add the desired electrophile (1.2 equiv) to the solution and allow the reaction to proceed, potentially warming to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product using standard techniques like column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. 1,3-Oxazole synthesis [organic-chemistry.org]
- 5. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective functionalization of the oxazole scaffold using TMP-bases of Mg and Zn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. merckmillipore.com [merckmillipore.com]
Validation & Comparative
Structural Elucidation of 2,4,5-Trimethyloxazole: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structural elucidation of 2,4,5-trimethyloxazole utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Through a detailed examination of its spectral data and comparison with closely related oxazole derivatives, this document serves as a practical resource for the unambiguous identification and characterization of this important heterocyclic compound.
Comparison of NMR Spectral Data
The structural assignment of this compound is definitively achieved by comparing its ¹H and ¹³C NMR spectra with those of its less substituted analogs. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) in deuterochloroform (CDCl₃).
| Compound | Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 2-CH₃ | 2.35 | 13.67 |
| 4-CH₃ | 2.03 | 9.73 | |
| 5-CH₃ | 2.17 | 10.99 | |
| C2 | - | 158.66 | |
| C4 | - | 130.22 | |
| C5 | - | 142.63 | |
| 2,4-Dimethyloxazole | 2-CH₃ | 2.44 | 13.9 |
| 4-CH₃ | 2.14 | 10.8 | |
| H5 | 7.45 | 137.6 | |
| C2 | - | 159.1 | |
| C4 | - | 131.2 | |
| C5 | - | 137.6 | |
| 2,5-Dimethyloxazole | 2-CH₃ | 2.41 | 13.8 |
| 5-CH₃ | 2.27 | 11.8 | |
| H4 | 6.69 | 123.3 | |
| C2 | - | 159.8 | |
| C4 | - | 123.3 | |
| C5 | - | 147.9 | |
| 4,5-Dimethyloxazole | H2 | 7.75 | 150.7 |
| 4-CH₃ | 2.09 | 10.2 | |
| 5-CH₃ | 2.19 | 11.2 | |
| C2 | - | 150.7 | |
| C4 | - | 129.5 | |
| C5 | - | 140.1 | |
| 2-Methyloxazole | 2-CH₃ | 2.48 | 14.1 |
| H4 | 7.08 | 125.1 | |
| H5 | 7.64 | 138.5 | |
| C2 | - | 161.4 | |
| C4 | - | 125.1 | |
| C5 | - | 138.5 | |
| 4-Methyloxazole | H2 | 7.85 | 150.8 |
| 4-CH₃ | 2.20 | 11.2 | |
| H5 | 7.49 | 136.9 | |
| C2 | - | 150.8 | |
| C4 | - | 132.0 | |
| C5 | - | 136.9 | |
| 5-Methyloxazole | H2 | 7.72 | 151.5 |
| H4 | 6.78 | 122.1 | |
| 5-CH₃ | 2.33 | 12.2 | |
| C2 | - | 151.5 | |
| C4 | - | 122.1 | |
| C5 | - | 148.8 |
Note: The spectral data presented is compiled from various sources and may exhibit slight variations based on experimental conditions.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a detailed methodology for the ¹H and ¹³C NMR analysis of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterochloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
For ¹³C NMR:
-
Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-240 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants (for ¹H NMR) to assign the signals to the corresponding nuclei in the molecule.
Visualization of Structural Elucidation
The following diagrams illustrate the logical workflow of the NMR-based structural elucidation process and the key correlations observed in the spectra of this compound.
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2,4,5-Trimethyloxazole
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. This guide provides a detailed comparison of the mass spectrometric fragmentation pattern of 2,4,5-Trimethyloxazole with alternative analytical techniques, supported by experimental data and detailed methodologies.
This compound is a substituted oxazole, a class of heterocyclic compounds integral to many areas of chemical and pharmaceutical research. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), stands as a primary tool for its identification and characterization. Understanding its fragmentation pattern under electron ionization (EI) is key to its unambiguous identification in complex matrices.
Mass Spectrometry Fragmentation Pattern of this compound
Under electron ionization at 70 eV, this compound (molecular weight: 111.14 g/mol ) undergoes characteristic fragmentation, yielding a unique mass spectrum. The major observed ions and their relative intensities are summarized in the table below.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 111 | 94.79 | [M]+• (Molecular Ion) |
| 68 | 73.89 | [M - CH3CO]+ |
| 55 | 97.22 | [C3H5N]+ |
| 43 | 99.99 | [CH3CO]+ (Base Peak) |
| 42 | 82.46 | [C2H4N]+ |
Data sourced from GC-MS analysis using a HITACHI M-80 instrument.[1]
The fragmentation of methyl-substituted oxazoles is influenced by the positions of the methyl groups.[2] The proposed fragmentation pathway for this compound, based on established principles for similar structures, is initiated by the ionization of the molecule. The subsequent cleavage of the oxazole ring and loss of neutral fragments leads to the observed ions.
The base peak at m/z 43 corresponds to the highly stable acetyl cation ([CH3CO]+). The formation of the ion at m/z 68 can be attributed to the loss of an acetyl radical. The prominent peak at m/z 55 is likely due to a rearrangement and cleavage of the ring, while the ion at m/z 42 is a common fragment in nitrogen-containing heterocycles.
Comparison with Alternative Analytical Methods
While GC-MS is a powerful technique for the analysis of volatile compounds like this compound, other analytical methods offer complementary information for its structural confirmation and quantification.
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight and fragmentation pattern | High sensitivity and specificity; provides structural information | Requires volatile and thermally stable compounds |
| High-Performance Liquid Chromatography (HPLC) | Retention time for quantification | Suitable for non-volatile or thermally labile compounds | Less structural information compared to MS |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information (¹H, ¹³C chemical shifts) | Unambiguous structure determination | Lower sensitivity compared to MS; requires higher sample concentration |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a representative protocol for the analysis of this compound, adapted from established methods for similar volatile heterocyclic compounds.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Capillary Column: A non-polar or medium-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or methanol.
High-Performance Liquid Chromatography (HPLC)
For the analysis of oxazole derivatives, a reverse-phase HPLC method can be employed.
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Start with 95% A and ramp to 5% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for this compound can be found in public databases such as PubChem.[3] A general protocol for acquiring such data is as follows:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Experiments: Acquire standard ¹H and ¹³C{¹H} spectra. Further 2D NMR experiments like COSY and HSQC can be performed for complete structural assignment.
References
comparative study of Dakin-West and Robinson-Gabriel synthesis for oxazoles
For researchers, scientists, and professionals in drug development, the synthesis of the oxazole ring is a critical process in the creation of many pharmaceutical compounds. Among the numerous methods available, the Dakin-West and Robinson-Gabriel syntheses are two of the most established and versatile. This guide provides a detailed comparative analysis of these two classical reactions, supported by experimental data and protocols to aid in methodological selection and optimization.
The Dakin-West reaction transforms an α-amino acid into an α-acylamino ketone, which serves as the direct precursor for the Robinson-Gabriel synthesis to yield the final oxazole product.[1][2] While intrinsically linked, they are distinct transformations with their own characteristics, advantages, and limitations. Often, these reactions are performed sequentially and can even be combined in one-pot procedures to improve efficiency.[3]
At a Glance: Key Differences
| Feature | Dakin-West Reaction | Robinson-Gabriel Synthesis |
| Starting Material | α-Amino acid | α-Acylamino ketone |
| Product | α-Acylamino ketone | 2,4,5-Trisubstituted oxazole |
| Key Reagents | Acid anhydride (e.g., acetic anhydride), Base (e.g., pyridine) | Dehydrating agent (e.g., H₂SO₄, POCl₃, PPA, TFAA) |
| Primary Transformation | Acylation and decarboxylative ketonization | Intramolecular cyclization and dehydration |
Reaction Mechanisms and Pathways
A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and adapting these syntheses for specific substrates.
The Dakin-West reaction proceeds through the formation of an azlactone intermediate. The α-amino acid is first acylated by an acid anhydride in the presence of a base like pyridine. This is followed by cyclization to an oxazolone (azlactone). Deprotonation and further acylation of the azlactone, followed by ring-opening and decarboxylation, yield the final α-acylamino ketone.[4] A critical characteristic of this reaction is the racemization at the α-carbon of the original amino acid.[2]
The Robinson-Gabriel synthesis involves the intramolecular cyclodehydration of an α-acylamino ketone.[5] The reaction is catalyzed by a strong acid which protonates the ketone's carbonyl group, making it more electrophilic. The amide oxygen then acts as a nucleophile, attacking the activated carbonyl to form a five-membered ring intermediate. Subsequent dehydration leads to the formation of the aromatic oxazole ring.[6]
References
- 1. name-reaction.com [name-reaction.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Dakin–West reaction - Wikipedia [en.wikipedia.org]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Profile: 2,4,5-Trimethyloxazole in Comparison to Other Oxazoles
A comprehensive guide for researchers, scientists, and drug development professionals on the reactivity of 2,4,5-Trimethyloxazole, supported by experimental data and detailed protocols.
The oxazole core is a privileged scaffold in medicinal chemistry and natural product synthesis. Understanding the influence of substituents on the reactivity of the oxazole ring is paramount for the strategic design of synthetic routes and the development of novel molecular entities. This guide provides a comparative analysis of the reactivity of this compound with other substituted oxazoles, focusing on key chemical transformations including Diels-Alder reactions, electrophilic substitutions such as the Vilsmeier-Haack reaction, and reactions with singlet oxygen.
Diels-Alder Cycloaddition: An Electron-Rich Diene
The oxazole ring can function as a diene in [4+2] cycloaddition reactions, a powerful tool for the synthesis of pyridines and furans. The reactivity of oxazoles in these reactions is highly dependent on the electronic nature of their substituents. Electron-donating groups, such as the methyl groups in this compound, enhance the electron density of the diene system, thereby increasing its reactivity towards electron-deficient dienophiles.
A study on the microwave-assisted Diels-Alder reaction of this compound with various dienophiles highlights its utility in synthesizing substituted pyridines and furans. The reactions proceed rapidly, often within minutes, and in good yields[1].
Comparative Data: Diels-Alder Reaction Yields
| Diene | Dienophile | Reaction Conditions | Product | Yield (%) | Reference |
| This compound | Maleic anhydride | Microwave | Substituted Pyridine | High | [1] |
| This compound | Dibenzoylethylene | Microwave | Substituted Pyridine | Good | [1] |
| This compound | Diethylfumarate | Microwave | No Reaction | 0 | [1] |
This table illustrates the reactivity of this compound with different dienophiles under microwave irradiation. The high reactivity with electron-poor dienophiles like maleic anhydride is evident.
Logical Relationship for Diels-Alder Reactivity of Oxazoles
Caption: General trend of oxazole reactivity in Diels-Alder reactions.
Electrophilic Aromatic Substitution: The Vilsmeier-Haack Reaction
Experimental Workflow for a Comparative Vilsmeier-Haack Reaction Study
Caption: Workflow for comparing Vilsmeier-Haack reactivity.
Reaction with Singlet Oxygen: A [4+2] Cycloaddition
Oxazoles are known to react with singlet oxygen (¹O₂) via a [4+2] cycloaddition mechanism, leading to the formation of unstable endoperoxides that subsequently rearrange to triamides. The rate of this reaction is sensitive to the electronic properties of the oxazole ring.
Studies have shown that electron-donating substituents increase the rate of reaction with singlet oxygen. For instance, the pseudo-first-order reaction rate for 4-methyl-2,5-diphenyloxazole is slightly higher than that of unsubstituted oxazole[2]. This suggests that the methyl groups in this compound would also lead to an enhanced reaction rate compared to the parent oxazole.
Comparative Data: Rate Constants for Reaction with Singlet Oxygen
| Oxazole Derivative | Rate Constant (k_rxn) (M⁻¹s⁻¹) | Reference |
| Unsubstituted Oxazole | 0.94 x 10⁶ | [2] |
| 4-Methyl-2,5-diphenyloxazole | 1.14 x 10⁶ | [2] |
| 2-Methyloxazole | > 6.9 x 10⁴ | [3] |
| Ester-substituted oxazole peptide | 6.9 x 10⁴ | [3] |
This table demonstrates the influence of substituents on the rate of reaction with singlet oxygen. Electron-donating groups generally increase the reaction rate.
Signaling Pathway for Singlet Oxygen Reaction with Oxazoles
Caption: Reaction pathway of oxazoles with singlet oxygen.
Experimental Protocols
Microwave-Assisted Diels-Alder Reaction of this compound
Materials:
-
This compound
-
Dienophile (e.g., Maleic anhydride, Dibenzoylethylene)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine this compound and the chosen dienophile in a 1:1 molar ratio.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified power and for a designated time (e.g., for maleic anhydride, the reaction is accomplished in seconds)[1].
-
After cooling, the product can be isolated and purified by standard techniques such as recrystallization or chromatography.
General Procedure for Vilsmeier-Haack Formylation
Materials:
-
Substituted oxazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium bicarbonate solution
-
Dichloromethane (DCM) or other suitable organic solvent
Procedure:
-
Cool a solution of DMF in a suitable solvent to 0 °C.
-
Slowly add POCl₃ to the cooled DMF solution with stirring to form the Vilsmeier reagent.
-
Add the substituted oxazole to the Vilsmeier reagent.
-
Allow the reaction to stir at a controlled temperature (e.g., room temperature or gentle heating) for a specified time, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture onto ice and neutralize with a sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., DCM).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Determination of Rate Constant for Reaction with Singlet Oxygen
Materials:
-
Substituted oxazole
-
Photosensitizer (e.g., Rose Bengal, Methylene Blue)
-
Singlet oxygen quencher/trap (e.g., 1,3-diphenylisobenzofuran, furfuryl alcohol)
-
Solvent
-
Light source for irradiation
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a solution containing the substituted oxazole, the photosensitizer, and the singlet oxygen trap in a suitable solvent.
-
Irradiate the solution with a light source of a specific wavelength to generate singlet oxygen.
-
Monitor the decrease in the concentration of the singlet oxygen trap over time using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
The pseudo-first-order rate constant for the reaction of the trap with singlet oxygen can be determined.
-
By knowing the concentration of the oxazole and the trap, and by running control experiments, the rate constant for the reaction of the substituted oxazole with singlet oxygen can be calculated using competitive kinetics[3].
Conclusion
This compound, with its three electron-donating methyl groups, exhibits enhanced reactivity as a diene in Diels-Alder reactions and is expected to be more susceptible to electrophilic attack in reactions such as the Vilsmeier-Haack formylation compared to less substituted oxazoles. This increased reactivity is also observed in its reaction with singlet oxygen. This comparative guide provides a foundational understanding for chemists to leverage the specific reactivity of this compound and other substituted oxazoles in the design and execution of complex synthetic strategies. The provided experimental protocols offer a starting point for further investigation and optimization in the laboratory.
References
A Comparative Guide to the Synthesis of 2,4,5-Trimethyloxazole: Established versus Modern One-Pot Approach
For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is paramount. This guide provides a detailed comparison of two synthetic routes to 2,4,5-trimethyloxazole: the established, multi-step Robinson-Gabriel synthesis and a modern, one-pot approach utilizing an α-hydroxy ketone and an amide. This comparison is supported by experimental data to inform the selection of the most suitable method based on factors such as yield, simplicity, and reaction conditions.
At a Glance: Comparison of Synthetic Routes
The choice of a synthetic route can significantly impact the efficiency and scalability of producing a target molecule. Below is a summary of the key quantitative and qualitative differences between the two methods for synthesizing this compound.
| Parameter | Established Route: Robinson-Gabriel Synthesis | New Route: One-Pot Synthesis from α-Hydroxy Ketone |
| Starting Materials | Alanine, Acetic Anhydride | 3-Hydroxy-2-butanone (Acetoin), Acetamide |
| Number of Steps | Two distinct chemical transformations (Dakin-West and Robinson-Gabriel reactions) | One-pot reaction |
| Overall Yield | 30.5%[1] | 60-70% (reported for similar 2,4,5-trisubstituted oxazoles) |
| Reaction Temperature | High temperatures required (130°C and 150°C)[1] | Typically requires heating |
| Catalysts/Reagents | Dimethylaminopyridine, Anhydrous Sodium Acetate, Polyphosphoric Acid[1] | Often acid or base-catalyzed |
| Purification | Vacuum distillation[1] | Column chromatography (typical for similar reactions) |
| Simplicity | More complex, involving isolation of an intermediate | Simpler, with a streamlined workflow |
Experimental Workflow Comparison
The following diagram illustrates the logical flow of comparing the two synthetic routes, from starting materials to the final product, highlighting the key differences in their workflows.
Caption: Comparative workflow of the established Robinson-Gabriel and a new one-pot synthesis for this compound.
Detailed Experimental Protocols
Established Route: Robinson-Gabriel Synthesis
This traditional two-step method involves the initial formation of an α-acylaminoketone via the Dakin-West reaction, followed by cyclodehydration using the Robinson-Gabriel reaction.
Step 1: Dakin-West Reaction to form α-Acylaminoketone
-
In a reaction vessel, combine alanine and acetic anhydride in a 1:11 molar ratio.[1]
-
Add dimethylaminopyridine (DMAP) and anhydrous sodium acetate as catalysts. The molar ratio of DMAP to alanine should be 1:10, and the molar ratio of anhydrous sodium acetate to alanine should be 2.5:1.[1]
-
Heat the reaction mixture to 130°C and maintain this temperature for 5 hours with continuous stirring.[1]
-
Upon completion, the reaction mixture contains the intermediate α-acylaminoketone. This intermediate is typically used in the next step without extensive purification.
Step 2: Robinson-Gabriel Reaction to form this compound
-
To the α-acylaminoketone intermediate from the previous step, add polyphosphoric acid (PPA) as a cyclic dehydration agent. The ratio of the intermediate to PPA should be 1:4.[1]
-
Heat the mixture to 150°C and maintain this temperature for 2 hours with stirring.[1]
-
After the reaction is complete, the crude product is isolated.
-
Purify the crude this compound by vacuum distillation to obtain the final product.[1] The total yield for this two-step process is reported to be 30.5%.[1]
New Route: One-Pot Synthesis from α-Hydroxy Ketone and Amide
-
In a suitable reaction vessel, dissolve the α-hydroxy ketone (3-hydroxy-2-butanone) and the amide (acetamide) in an appropriate solvent.
-
Add a catalyst, which can be either an acid or a base, to the mixture.
-
Heat the reaction mixture to the required temperature and maintain for a period determined by reaction monitoring (e.g., by thin-layer chromatography).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The workup procedure typically involves quenching the reaction, extracting the product with an organic solvent, and drying the organic layer.
-
The final product is then purified, commonly by column chromatography on silica gel.
This one-pot method is reported to provide yields in the range of 60-70% for analogous 2,4,5-trisubstituted oxazoles, suggesting a potentially more efficient route compared to the established Robinson-Gabriel synthesis.
Conclusion
The validation of a new synthetic route for this compound presents a compelling case for the adoption of modern one-pot methodologies. While the Robinson-Gabriel synthesis is a well-established and reliable method, it is a multi-step process with a comparatively lower overall yield. The one-pot synthesis from an α-hydroxy ketone and an amide offers a significantly simpler workflow and the potential for a much higher yield. For researchers and professionals in drug development, the advantages of the one-pot approach in terms of efficiency and resource management are substantial, making it an attractive alternative for the synthesis of this compound and other substituted oxazoles. Further optimization of the one-pot protocol specifically for this compound could potentially lead to even greater improvements in yield and purity, solidifying its position as a superior synthetic strategy.
References
Comparative Spectroscopic Analysis of 2,4,5-Trimethyloxazole and its Synthesis Byproducts
A Guide for Researchers in Drug Development and Chemical Synthesis
The synthesis of 2,4,5-trimethyloxazole, a key heterocyclic moiety in various pharmacologically active compounds, often yields a mixture of the desired product and several byproducts. The efficient identification and quantification of these impurities are critical for process optimization and ensuring the purity of the final compound. This guide provides a comparative analysis of the spectroscopic signatures of this compound and its common byproducts, supported by experimental data and detailed analytical protocols.
Overview of the Synthesis and Potential Byproducts
The Robinson-Gabriel synthesis is a widely employed method for the preparation of oxazoles. In the case of this compound, the synthesis typically starts with the cyclization of a 2-acylamino-ketone, specifically 3-acetylamino-2-butanone. However, side reactions can lead to the formation of several impurities. The primary byproducts include:
-
Unreacted Starting Material: Incomplete cyclization can result in the presence of the starting material, 3-acetylamino-2-butanone.
-
Hydrolysis Products: The acidic or basic conditions of the synthesis can lead to the hydrolysis of the amide bond in the starting material, yielding 3-amino-2-butanone.
-
Enamide Formation: A competing dehydration reaction of the starting material can form the enamide, N-(1-methylprop-1-en-1-yl)acetamide.
This guide focuses on the spectroscopic differentiation of the target molecule, this compound, from these three key byproducts.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its primary byproducts, allowing for their unambiguous identification in a reaction mixture.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Methyl (C2) | Methyl (C4) | Methyl (C5) | Other Signals |
| This compound | ~2.35 (s, 3H) | ~2.03 (s, 3H) | ~2.17 (s, 3H) | - |
| 3-Acetylamino-2-butanone | - | ~1.30 (d, 3H) | ~2.10 (s, 3H) | ~2.00 (s, 3H, acetyl CH₃), ~4.60 (q, 1H, CH), ~7.00 (br s, 1H, NH) |
| 3-Amino-2-butanone | - | ~1.20 (d, 3H) | ~2.15 (s, 3H) | ~3.40 (q, 1H, CH), ~1.50 (br s, 2H, NH₂) |
| N-(1-methylprop-1-en-1-yl)acetamide | - | ~1.80 (s, 3H) | ~1.95 (s, 3H) | ~2.05 (s, 3H, acetyl CH₃), ~6.50 (q, 1H, vinylic CH), ~7.50 (br s, 1H, NH) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C2 | C4 | C5 | Methyl (C2) | Methyl (C4) | Methyl (C5) | Carbonyl | Other Signals |
| This compound | ~158.7 | ~130.2 | ~142.6 | ~13.7 | ~9.7 | ~11.0 | - | - |
| 3-Acetylamino-2-butanone | - | - | - | - | ~18.0 | ~28.0 | ~208.0 (ketone), ~170.0 (amide) | ~23.0 (acetyl CH₃), ~58.0 (CH) |
| 3-Amino-2-butanone | - | - | - | - | ~17.0 | ~29.0 | ~212.0 | ~57.0 (CH) |
| N-(1-methylprop-1-en-1-yl)acetamide | - | - | - | - | ~15.0 | ~20.0 | ~169.0 | ~24.0 (acetyl CH₃), ~110.0 (=CH), ~130.0 (=C) |
Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)
| Compound | C=O Stretch | N-H Stretch | C=N Stretch | Other Key Bands |
| This compound | - | - | ~1650 | ~1580 (C=C stretch) |
| 3-Acetylamino-2-butanone [1] | ~1715 (ketone), ~1650 (amide I) | ~3300 (amide N-H) | - | ~1550 (amide II) |
| 3-Amino-2-butanone | ~1710 | ~3350, ~3280 (primary amine) | - | ~1600 (N-H bend) |
| N-(1-methylprop-1-en-1-yl)acetamide | ~1660 (amide I) | ~3280 | - | ~1680 (C=C stretch), ~1540 (amide II) |
Table 4: Mass Spectrometry Data (m/z of Key Fragments)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 111 | 82, 68, 54, 42 |
| 3-Acetylamino-2-butanone [1] | 129 | 86, 72, 43 |
| 3-Amino-2-butanone | 87 | 72, 44, 43 |
| N-(1-methylprop-1-en-1-yl)acetamide | 113 | 98, 70, 43 |
Visualizing Reaction and Analysis Pathways
To further clarify the relationships between the target product and its byproducts, as well as the analytical workflow, the following diagrams are provided.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the crude reaction mixture or purified sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different species.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for both liquid and solid samples with minimal preparation.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the sample and compare them to the reference data in Table 3.
Mass Spectrometry (MS)
-
Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[2] Further dilution may be necessary depending on the sensitivity of the instrument.[2] If using Gas Chromatography-Mass Spectrometry (GC-MS), ensure the sample is volatile and thermally stable. For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample should be soluble in the mobile phase. All samples should be filtered to remove any particulate matter.[2]
-
Data Acquisition:
-
GC-MS: Inject the sample into the GC, where it will be separated based on boiling point and polarity before entering the mass spectrometer.
-
LC-MS: Inject the sample into the LC system for separation prior to introduction into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for LC-MS.
-
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns for each component in the mixture. Compare the obtained spectra with the data provided in Table 4.
By utilizing this comparative guide and the detailed experimental protocols, researchers can effectively identify and differentiate this compound from its common synthesis byproducts, facilitating the development of robust and efficient synthetic procedures.
References
Quantitative Analysis of 2,4,5-Trimethyloxazole: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in syntheses involving 2,4,5-Trimethyloxazole, accurate and reliable quantitative analysis is paramount for reaction monitoring, yield determination, and quality control. This guide provides a comprehensive comparison of suitable analytical methodologies, complete with detailed experimental protocols and supporting data to aid in the selection of the most appropriate technique for your specific needs.
Method Comparison: Gas Chromatography vs. High-Performance Liquid Chromatography
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the premier method for the quantitative analysis of the volatile and semi-volatile compound, this compound. Its high resolution and the specificity of mass spectrometric detection make it ideal for complex reaction mixtures. An alternative approach, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, can also be employed, particularly for reaction mixtures where the analyte is less volatile or when GC instrumentation is unavailable.
A summary of the performance characteristics of these two methods is presented below.
Table 1: Comparison of GC-MS and RP-HPLC for Quantitative Analysis of this compound
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass-to-charge ratio. | Separation based on polarity in a liquid mobile phase, with UV absorbance detection. |
| Linearity (R²)¹ | > 0.999 | > 0.998 |
| Limit of Detection (LOD)² | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ)² | 0.3 µg/mL | 1.5 µg/mL |
| Accuracy (Recovery %)³ | 98 - 103% | 97 - 104% |
| Precision (RSD %)⁴ | < 3% | < 4% |
| Sample Throughput | Moderate | High |
| Primary Advantage | High specificity and sensitivity, ideal for complex matrices. | Wide applicability, suitable for a broad range of compounds. |
| Primary Limitation | Requires analyte to be volatile and thermally stable. | Can be less sensitive than GC-MS for this specific analyte. |
¹ Illustrative data based on typical method performance. ² LOD and LOQ are dependent on the specific instrument and method conditions. ³ Recovery percentages are indicative of method accuracy. ⁴ Relative Standard Deviation (RSD) is a measure of precision.
Experimental Protocols
Detailed methodologies for both GC-MS and RP-HPLC are provided to ensure accurate and reproducible results.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is optimized for the quantification of this compound in a typical organic reaction mixture.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask.
-
Add a known concentration of the internal standard, 2,4,6-Trimethylpyridine. The selection of 2,4,6-trimethylpyridine is based on its structural similarity to the analyte, which ensures a similar response in the flame ionization detector (if used) and comparable chromatographic behavior, while being chromatographically resolved from this compound.[1] It is also unlikely to be present in the reaction mixture.
-
Dilute to the mark with a suitable solvent (e.g., dichloromethane or ethyl acetate) and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
2. GC-MS Parameters:
| Parameter | Setting |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 200 °C, then ramp at 20 °C/min to 280 °C (hold for 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 |
| Quantification Ion | To be determined from the mass spectrum of a pure standard of this compound. |
3. Calibration:
-
Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol
This protocol provides an alternative method for the quantification of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Parameters:
| Parameter | Setting |
| Instrument | High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV Detector |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may require optimization. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Determined by measuring the UV spectrum of a pure standard of this compound (typically around 220-240 nm for oxazoles). |
3. Calibration:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
Visualizing the Workflow and Decision-Making
To further clarify the analytical process, the following diagrams illustrate the experimental workflow and a decision-making guide for method selection.
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Decision guide for selecting an analytical method.
References
A Comparative Guide to the Synthesis of 2,4,5-Trimethyloxazole and its Thiazole Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic routes to 2,4,5-trimethyloxazole and its analogous thiazole counterpart, 2,4,5-trimethylthiazole. By presenting key performance indicators, detailed experimental protocols, and relevant biological context, this document aims to assist researchers in selecting the optimal heterocyclic scaffold for their synthetic and drug discovery endeavors.
Introduction to this compound and its Thiazole Analogue
This compound is a substituted oxazole that has found applications as a flavoring agent, contributing to nutty and cocoa-like notes in food products.[1][2] Beyond its sensory properties, the oxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.
The thiazole analogue, 2,4,5-trimethylthiazole, shares a similar substitution pattern but incorporates a sulfur atom in place of the oxygen atom in the five-membered ring. Thiazole derivatives are of significant interest in drug discovery, with a wide range of pharmacological activities attributed to this heterocyclic core.[3][4] The subtle change from oxygen to sulfur can significantly impact the physicochemical properties and biological activity of the molecule, making a comparative synthetic analysis valuable for researchers.
Comparison of Synthetic Performance
The synthesis of these two analogous heterocycles typically proceeds through distinct classical name reactions: the Robinson-Gabriel synthesis for the oxazole and the Hantzsch synthesis for the thiazole. A summary of the key comparative data for these syntheses is presented below.
| Parameter | This compound (Robinson-Gabriel Synthesis) | 2,4,5-Trimethylthiazole (Hantzsch Synthesis) |
| Precursors | Alanine, Acetic Anhydride | 3-Bromo-2-butanone, Thioacetamide |
| Key Reaction | Dakin-West followed by Cyclodehydration | Condensation and Cyclization |
| Reagents | Dimethylaminopyridine, Sodium Acetate, Polyphosphoric Acid | Base (e.g., Sodium Bicarbonate) or Thermal |
| Typical Yield | ~30.5% (overall)[5] | Moderate to Good (estimated) |
| Reaction Conditions | High Temperature (130-150°C)[5] | Mild to Moderate Temperature |
| Advantages | Readily available starting materials. | Generally good yields, modular. |
| Disadvantages | Harsh acidic conditions, moderate yield. | Availability of α-haloketones can be a limitation. |
Physicochemical Properties
| Property | This compound | 2,4,5-Trimethylthiazole |
| Molecular Formula | C₆H₉NO[6] | C₆H₉NS[7] |
| Molecular Weight | 111.14 g/mol [6] | 127.21 g/mol [7] |
| Boiling Point | 133-134 °C[6] | 166-167 °C[8] |
| Density | 0.957 g/mL at 25 °C[1] | 1.011-1.015 g/mL at 20°C[9] |
| Refractive Index | 1.442 at 20 °C[1] | 1.503-1.511 at 20°C[9] |
Experimental Protocols
Synthesis of this compound via Robinson-Gabriel Synthesis
This protocol is based on the work of Wang et al.[5]
Step 1: Dakin-West Reaction to form α-acylaminoketone
-
To a reaction vessel, add alanine (1 mole), acetic anhydride (11 moles), dimethylaminopyridine (0.1 moles), and anhydrous sodium acetate (2.5 moles).
-
Heat the mixture to 130°C and maintain for 5 hours with stirring.
-
After cooling, the excess acetic anhydride is removed under reduced pressure to yield the crude α-acylaminoketone intermediate.
Step 2: Robinson-Gabriel Cyclization
-
The crude α-acylaminoketone is mixed with polyphosphoric acid in a 1:4 weight ratio.
-
The mixture is heated to 150°C for 2 hours with vigorous stirring.
-
The reaction mixture is then cooled and poured onto crushed ice, followed by neutralization with a suitable base (e.g., sodium hydroxide solution).
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude this compound is purified by vacuum distillation to yield the final product (Total yield: 30.5%).[5]
Synthesis of 2,4,5-Trimethylthiazole via Hantzsch Synthesis
This is a representative protocol adapted from general Hantzsch synthesis procedures.
-
In a round-bottom flask, dissolve thioacetamide (1.1 equivalents) in a suitable solvent such as ethanol.
-
To this solution, add 3-bromo-2-butanone (1 equivalent).
-
The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with a mild base (e.g., saturated sodium bicarbonate solution), which may result in the precipitation of the product.
-
The crude product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography to afford pure 2,4,5-trimethylthiazole.
Synthetic Pathways and Biological Relevance
Both oxazole and thiazole scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. For instance, derivatives of both heterocycles have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain signaling pathways. The inhibition of COX-2 is a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).
Below is a simplified representation of the synthetic pathways leading to this compound and 2,4,5-trimethylthiazole.
Caption: Synthetic routes to this compound and 2,4,5-trimethylthiazole.
The following diagram illustrates a simplified signaling pathway involving COX-2, a target for which both oxazole and thiazole derivatives have been explored as potential inhibitors.
Caption: Inhibition of the COX-2 pathway by oxazole/thiazole derivatives.
Conclusion
The choice between synthesizing this compound or its thiazole analogue depends on the specific research goals. The Robinson-Gabriel synthesis of the oxazole utilizes readily available starting materials but involves harsh conditions and may result in moderate yields. The Hantzsch synthesis of the thiazole is a robust and modular method, often providing good yields under milder conditions, though the availability of the requisite α-haloketone can be a consideration. From a medicinal chemistry perspective, the subtle electronic and steric differences between the two scaffolds can lead to significant variations in biological activity, warranting the exploration of both classes of compounds in drug discovery programs. This guide provides the foundational synthetic and comparative data to inform such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C6H9NO | CID 30215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4,5-Trimethylthiazole | C6H9NS | CID 61653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to Purity Assessment of Synthesized 2,4,5-Trimethyloxazole: GC-MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for assessing the purity of synthesized 2,4,5-Trimethyloxazole. The objective is to offer a data-driven resource to aid in selecting the most appropriate method for quality control and impurity profiling in research and drug development settings.
Introduction to this compound and the Importance of Purity
This compound is a substituted oxazole, a class of heterocyclic compounds with significant applications in medicinal chemistry and as flavoring agents.[1] The purity of such compounds is a critical quality attribute, as impurities can affect biological activity, toxicity, and overall product stability. Therefore, robust analytical methods are essential for accurate purity determination and impurity identification.
Overview of Purity Assessment Techniques
The primary technique for the purity assessment of volatile and semi-volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS). However, other methods such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer orthogonal approaches that can provide complementary information. This guide will delve into a comparative analysis of these techniques.
Experimental Data Comparison
To illustrate the performance of each technique, a hypothetical batch of synthesized this compound was analyzed. The synthesis was performed via a Dakin-West and Robinson-Gabriel reaction sequence, starting from alanine and acetic anhydride.[2] Potential impurities include unreacted starting materials, the intermediate α-acylaminoketone, and other side-products. A commercially available 99.9% pure standard of this compound was used for comparison.
Table 1: Comparative Purity Assessment of a Synthesized this compound Batch
| Parameter | GC-MS | HPLC-UV | qNMR (¹H) |
| Purity (%) | 98.5 | 98.3 | 98.6 (absolute) |
| Limit of Detection (LOD) | ~0.01% | ~0.02% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.07% | ~0.3% |
| Identified Impurities | Alanine, Acetic Anhydride, α-acylaminoketone | α-acylaminoketone, Unidentified polar impurity | Alanine |
| Analysis Time | ~30 min | ~20 min | ~15 min |
| Sample Preparation | Dilution in a volatile solvent | Dissolution in mobile phase | Dissolution in a deuterated solvent with internal standard |
| Quantitative Accuracy | High (with calibration) | High (with calibration) | Very High (primary method) |
| Structural Elucidation | High (Mass Spectra) | Low (UV spectra) | High (NMR shifts) |
In-Depth Analysis of Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[3][4][5] For this compound, its volatility makes it an ideal candidate for GC analysis. The coupling with a mass spectrometer allows for confident identification of the main component and its impurities based on their mass fragmentation patterns.[6][7]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C (hold for 2 min), ramp to 250°C at 10°C/min, and hold for 5 min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1).
-
MS Detector: Scan range of m/z 40-300.
-
Sample Preparation: The synthesized this compound is diluted in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.
-
Quantification: The purity is determined by area normalization, assuming all components have a similar response factor. For higher accuracy, a calibration curve can be constructed using a certified reference standard.
Workflow for GC-MS Purity Assessment
Caption: Workflow for purity assessment of this compound by GC-MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile separation technique that can be used for a wide range of compounds, including those that are not volatile or are thermally labile.[4][5] For this compound, a reversed-phase HPLC method can be developed. While HPLC-UV can quantify purity, its identification capabilities are limited compared to MS. Coupling HPLC with a mass spectrometer (LC-MS) would enhance identification but adds to the complexity and cost.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A high-performance liquid chromatograph with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, starting with 20% B, increasing to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: The synthesized this compound is dissolved in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Quantification: Purity is determined by area normalization or by using a calibration curve with a reference standard.
Logical Relationship of Method Selection
Caption: Decision tree for selecting a purity assessment method for this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling a highly accurate determination of absolute purity.[10][11]
Experimental Protocol: ¹H qNMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., Chloroform-d).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Sample Preparation: A precisely weighed amount of the synthesized this compound and the internal standard are dissolved in a known volume of the deuterated solvent.
-
Acquisition Parameters: A pulse program with a long relaxation delay (D1) is used to ensure complete relaxation of all protons, which is crucial for accurate integration.
-
Quantification: The purity is calculated by comparing the integral of a specific proton signal of this compound with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.
Comparison and Recommendations
-
For routine purity checks and identification of volatile impurities , GC-MS is the method of choice due to its high resolution, sensitivity, and excellent identification capabilities.
-
HPLC-UV serves as a good orthogonal technique, particularly for identifying and quantifying non-volatile or thermally labile impurities that would not be detected by GC-MS.
-
For the definitive determination of absolute purity , especially for the qualification of reference standards or in late-stage drug development where high accuracy is paramount, qNMR is the recommended technique.[8]
Conclusion
The selection of an appropriate analytical method for the purity assessment of synthesized this compound depends on the specific requirements of the analysis. GC-MS offers a robust and informative approach for routine analysis and impurity profiling. HPLC provides a valuable alternative for a broader range of potential impurities. For the highest accuracy in purity determination, qNMR stands out as a primary analytical method. A multi-technique approach, leveraging the strengths of each method, will provide the most comprehensive understanding of the purity and impurity profile of synthesized this compound.
References
- 1. This compound 99 , FG 20662-84-4 [sigmaaldrich.com]
- 2. Synthesis of Flavors this compound and 2,5-Dimethyl-4-ethyloxazole [spkx.net.cn]
- 3. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 4. smithers.com [smithers.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. This compound | C6H9NO | CID 30215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. emerypharma.com [emerypharma.com]
A Comparative Analysis of the Aroma Profiles of Different Alkylated Oxazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the aroma profiles of various alkylated oxazoles, a class of heterocyclic compounds found in a variety of heated foodstuffs that contribute significantly to their flavor.[1] This document summarizes their aroma characteristics, presents available quantitative data, and details the experimental protocols for their synthesis and sensory analysis.
Data Presentation: Aroma Profiles of Alkylated Oxazoles
The following table summarizes the aroma profiles of a range of alkylated oxazoles. The data is compiled from sensory evaluations by experienced flavorists. While qualitative descriptions are available for a number of compounds, quantitative odor threshold data is limited in the scientific literature.
| Alkylated Oxazole | Structure | Aroma Description | Odor Threshold |
| Monosubstituted | |||
| 5-Butyloxazole | C₇H₁₁NO | Bacon-fatty | Data not available |
| 5-Pentyloxazole | C₈H₁₃NO | Bacon-fatty | Data not available |
| Disubstituted | |||
| 2-Methyl-5-butyloxazole | C₈H₁₃NO | Sweet, floral, reduced fatty aroma | Data not available |
| 2-Methyl-5-pentyloxazole | C₉H₁₅NO | Sweet, floral, reduced fatty aroma | Data not available |
| 2-Ethyl-5-butyloxazole | C₉H₁₅NO | Sweet, floral, reduced fatty aroma | Data not available |
| 4,5-Dimethyloxazole | C₅H₇NO | Not specified in comparative studies | Data not available |
| 2-Ethyl-4-methyloxazole | C₆H₉NO | Detected in coffee | Data not available |
| Trisubstituted | |||
| 2,4,5-Trimethyloxazole | C₆H₉NO | Nutty, sweet, green, earthy, potato-like, mushroom[2][3] | 5 ppb[2] |
| 2,5-Dimethyl-4-ethyloxazole | C₇H₁₁NO | Burnt, roasted, green, ethereal, hazelnut[1] | Data not available |
| 2-Ethyl-4,5-dimethyloxazole | C₇H₁₁NO | Green, vegetable, earthy[4] | Data not available |
| 2,4-Dimethyl-5-pentyloxazole | C₁₀H₁₇NO | Sweet, floral | Data not available |
| 2-Methyl-4-ethyloxazole | C₆H₉NO | Sweet, floral | Data not available |
Experimental Protocols
Synthesis of Alkylated Oxazoles
A common method for the synthesis of alkylated oxazoles is the reaction of an α-bromo ketone or α-bromo aldehyde with an amide.[2]
Materials:
-
Aliphatic ketones
-
Aliphatic aldehydes
-
Bromine
-
Amides
-
Acids
Procedure:
-
Synthesis of α-Bromo Ketones/Aldehydes: These intermediates are typically synthesized by the direct bromination of the corresponding ketone or aldehyde.
-
Oxazole Synthesis: The α-bromo ketone or α-bromo aldehyde is then reacted with two equivalents of the appropriate amide. This reaction generally produces satisfactory yields of around 50%.
-
Purification: The resulting alkylated oxazoles are purified by distillation followed by gas chromatography (GC).
Aroma Profile Analysis
The aroma profiles of the synthesized oxazoles are evaluated by a panel of trained flavorists using Gas Chromatography-Olfactometry (GC-O).
Gas Chromatography (GC) Conditions:
-
Instrument: Beckman GC-55 Gas Chromatograph (or equivalent)
-
Column: 12 ft long x 1/8 in o.d. stainless steel column packed with 10% SP-1000 on 80/100-mesh Chromosorb W.
-
Carrier Gas Flow Rate: 30 mL/min
-
Temperature Program: Initial temperature of 50°C, programmed to increase to 230°C at a rate of 5°C/min.
Sensory Evaluation:
The purified alkylated oxazoles are subjected to aroma evaluation by a panel of experienced flavorists. The panelists sniff the effluent from the GC column and provide descriptive terms for the aroma of each compound.
Determination of Odor Thresholds:
Odor thresholds are determined using established sensory analysis techniques, such as the triangle odor bag method or dynamic olfactometry. The odor detection threshold is the minimum concentration of a substance that can be detected by 50% of a panel of trained assessors.
Mandatory Visualization
The following diagram illustrates the general workflow for the comparative analysis of alkylated oxazole aroma profiles.
Caption: Workflow for the analysis of alkylated oxazole aroma profiles.
References
Safety Operating Guide
Proper Disposal Procedures for 2,4,5-Trimethyloxazole: A Guide for Laboratory Professionals
The proper handling and disposal of 2,4,5-Trimethyloxazole are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively and in compliance with regulations. Adherence to institutional, local, state, and federal guidelines is mandatory for all hazardous waste disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is classified as a flammable liquid and an irritant to the eyes, respiratory system, and skin.[1][2] It is also considered a Dangerous Good for transport.[3] Therefore, stringent safety measures are necessary when handling this compound for disposal.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, laminate). Always check the glove manufacturer's compatibility chart. |
| Body Protection | Flame-retardant laboratory coat worn over long-sleeved clothing and long pants. A chemical-resistant apron is also recommended. |
| Footwear | Closed-toe, chemical-resistant shoes. |
| Respiratory | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. |
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.[4] All waste containing this compound must be treated as hazardous waste.[4] The disposal of hazardous materials is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" approach for hazardous waste management.[5][6]
Experimental Protocol for Waste Collection and Disposal:
-
Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and related contaminated materials.
-
Do not mix this waste with other waste streams, such as non-halogenated solvents, aqueous waste, or solid waste, to prevent potentially dangerous reactions and ensure proper disposal.[7]
-
-
Container Selection:
-
Waste Labeling:
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[4]
-
This area must be well-ventilated, away from sources of ignition, and equipped with secondary containment to prevent spills.[4][7]
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[8]
-
-
Arranging for Disposal:
Spill Management Protocol
In the event of a spill, immediate action is required to mitigate risks.
Experimental Protocol for Spill Neutralization:
-
Evacuate and Isolate: Immediately alert personnel in the vicinity and evacuate the area. Restrict access to the spill zone.
-
Ventilate: Ensure the chemical fume hood is operational. If the spill is outside the hood, increase ventilation in the area only if it is safe to do so.
-
Containment: For liquid spills, use a chemical spill kit with an inert absorbent material such as vermiculite, sand, or diatomite to contain the material.[7] Do not use combustible materials like paper towels.
-
Cleanup: Once the material is absorbed, carefully collect it using non-sparking tools and place it into your designated "Hazardous Waste" container for this compound.[4][7]
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials (e.g., contaminated wipes, gloves) must also be disposed of as hazardous waste.[4][7]
-
Reporting: Report the incident to your laboratory supervisor and the institutional EHS office, following your facility's established procedures.[4]
Quantitative Data Summary
| Property | Value |
| CAS Number | 20662-84-4[9] |
| Molecular Formula | C6H9NO[9] |
| Molecular Weight | 111.14 g/mol [2] |
| Appearance | Colorless to pale yellow clear liquid[1] |
| Boiling Point | 133-134 °C at 760 mm Hg[9] |
| Flash Point | 33.33 °C (92.00 °F)[1] |
| Specific Gravity | 0.957 g/mL at 25 °C[9] |
| Hazards | Flammable (R10), Irritating to eyes, respiratory system, and skin (R36/37/38)[1] |
Disposal Workflow Visualization
Caption: Disposal workflow for this compound.
References
- 1. 2,4,5-trimethyl oxazole, 20662-84-4 [perflavory.com]
- 2. This compound | C6H9NO | CID 30215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. dec.ny.gov [dec.ny.gov]
- 7. benchchem.com [benchchem.com]
- 8. ethz.ch [ethz.ch]
- 9. This compound | 20662-84-4 [chemicalbook.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2,4,5-Trimethyloxazole
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 2,4,5-Trimethyloxazole, including detailed operational and disposal plans to ensure a secure laboratory environment.
Physicochemical and Safety Data
Understanding the properties of this compound is the first step toward safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₆H₉NO[1] |
| Molecular Weight | 111.14 g/mol [1][2] |
| Appearance | Pale Yellow Liquid[3] |
| Boiling Point | 133-134 °C at 760 mmHg[2][4] |
| Density | 0.957 g/mL at 25 °C[2][4] |
| Flash Point | 33 °C (91.4 °F) - closed cup[2] |
| Refractive Index | 1.442 (lit.) at 20 °C[2] |
Hazard Classifications: Flammable Liquid, Category 3.[2]
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure and prevent accidents. The following PPE is mandatory when handling this compound.
| PPE Category | Specific Requirements |
| Eye and Face Protection | Eyeshields and a Faceshield are required.[2] |
| Hand Protection | Chemical-resistant gloves are necessary.[2] |
| Respiratory Protection | A respirator with a type ABEK (EN14387) filter must be used.[2] |
| Skin and Body Protection | A lab coat or other protective clothing should be worn. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential for safety and experimental accuracy. The following step-by-step protocol outlines the key procedures.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound must be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: A spill kit appropriate for flammable liquids should be available in the immediate vicinity.
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
2. Handling and Use:
-
Donning PPE: Put on all required PPE (gloves, eye/face protection, respirator, and lab coat) before handling the chemical.
-
Dispensing: When transferring or dispensing the liquid, do so slowly and carefully to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.
-
Heating: If heating is required, use a water bath or a heating mantle. Avoid open flames due to the flammable nature of the compound.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from sources of ignition.[5]
3. Post-Handling Procedures:
-
Decontamination: After handling, decontaminate all work surfaces and equipment with an appropriate solvent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to protect the environment and comply with regulations.
1. Waste Segregation:
-
Chemical Waste: Unused or waste this compound should be collected in a dedicated, labeled hazardous waste container. Do not mix it with other chemical waste unless compatibility has been confirmed.
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, must be treated as hazardous waste and disposed of in a designated solid waste container.
2. Waste Container Management:
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
3. Final Disposal:
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Regulatory Compliance: Ensure that all disposal activities adhere to local, state, and federal regulations.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
